[2,2'-Bipyridine]-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRALBSJJJBAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446376 | |
| Record name | 2,2'-bipyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-48-4 | |
| Record name | [2,2′-Bipyridine]-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-bipyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(pyridin-2-yl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Functionalized Bipyridine
An In-depth Technical Guide to [2,2'-Bipyridine]-5-carbaldehyde: A Versatile Building Block for Advanced Materials and Catalysis
This compound stands as a cornerstone molecule for researchers at the intersection of coordination chemistry, materials science, and functional molecular design. Its structure is a masterful blend of two critical chemical motifs: the classic 2,2'-bipyridine (bpy) core, one of the most widely utilized chelating ligands in inorganic chemistry, and a strategically positioned carbaldehyde (formyl) group.[1][2] This dual functionality is the source of its immense synthetic value. The bidentate nitrogen atoms of the bipyridine moiety provide a robust and predictable coordination site for a vast array of metal ions, while the reactive aldehyde group serves as a versatile synthetic handle for covalent modification and the construction of larger, more complex molecular architectures.[1] This guide, intended for researchers and drug development professionals, offers a deep dive into the synthesis, properties, and application of this pivotal compound, grounded in field-proven insights and methodologies.
Core Physicochemical and Spectroscopic Properties
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. The data presented below provides the essential baseline for experimental design and characterization.
| Property | Value |
| Chemical Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| CAS Number | 179873-48-4 |
| Appearance | White to light yellow powder/crystals |
| Melting Point | Approx. 229 °C |
| Solubility | Soluble in many organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF); sparingly soluble in alcohols. |
Spectroscopic Signature: A Self-Validating Fingerprint
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral characteristics serve as a reliable reference for validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aldehyde proton (-CHO) will appear as a distinct singlet at a downfield chemical shift, typically between 9.9 and 10.1 ppm. The seven aromatic protons on the bipyridine rings will resonate in the 7.8 to 9.0 ppm region, displaying a complex splitting pattern due to spin-spin coupling.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield around 190-193 ppm. The aromatic carbons of the bipyridine core will be found in the 120-155 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1700-1715 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. The characteristic C=C and C=N stretching vibrations of the aromatic pyridine rings are observed in the 1400-1600 cm⁻¹ region.
-
UV-Vis Spectroscopy: In a solvent like dichloromethane, the compound exhibits intense absorption bands in the ultraviolet region, typically between 240 nm and 320 nm. These absorptions are attributed to π → π* electronic transitions within the conjugated bipyridine system.[3][4]
Synthesis Methodology: From Precursor to Product
While various synthetic routes to functionalized bipyridines exist, a reliable and commonly cited method for preparing aldehyde-functionalized bipyridines proceeds from a methylated precursor.[5][6][7] The following two-step protocol, starting from the related 5,5'-dimethyl-2,2'-bipyridine, illustrates a robust pathway to produce the dialdehyde analogue, [2,2'-Bipyridine]-5,5'-dicarbaldehyde, which shares a similar synthetic logic. A mono-aldehyde can be achieved through controlled oxidation or by starting with a mono-methylated bipyridine.
A particularly effective method involves an enamination reaction followed by oxidative cleavage.[8] This approach avoids harsh oxidation conditions that could degrade the sensitive pyridine rings.
Workflow: Synthesis via Enamination and Oxidative Cleavage
Caption: Synthetic workflow for a bipyridine dialdehyde.
-
Causality Behind Experimental Choices:
-
Bredereck's Reagent: This reagent is a powerful and efficient formylating agent for activated methyl groups. It reacts with the methyl groups on the bipyridine to form a stable enamine intermediate, which is more susceptible to cleavage than the original methyl group.
-
Sodium Periodate (NaIO₄): This is a selective oxidizing agent ideal for cleaving the carbon-carbon double bond of the enamine. It is mild enough not to over-oxidize the resulting aldehyde or degrade the bipyridine core, ensuring a clean conversion to the final product.[8]
-
Core Applications & Field-Proven Insights
The true power of this compound lies in its application as a versatile precursor. Its dual functionality allows for the rational design of complex molecular systems with tailored properties.
Advanced Ligand Synthesis: The Gateway to Schiff Bases
The primary application of this compound is as a starting material for synthesizing more elaborate ligands, most notably through Schiff base condensation.[1] The aldehyde group reacts readily and cleanly with primary amines to form an imine (C=N) linkage, creating a new, often polydentate, ligand.
-
Expertise in Action: This reaction is a cornerstone of coordination chemistry because it allows for the modular attachment of virtually any amine-containing moiety. By choosing an amine with additional donor atoms (e.g., another pyridine, an alcohol, a thiol), one can systematically increase the denticity of the resulting ligand. This control is paramount for tuning the electronic properties, steric environment, and ultimate reactivity of the final metal complex.[9]
Workflow: From Aldehyde to Metal Complex
Caption: Pathway to a Schiff base metal complex.
Materials Science: Building Blocks for Porous Frameworks
This compound and its derivatives are crucial building blocks for creating highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[10][11]
-
In MOF Synthesis: The bipyridine unit serves as a classic metal-binding "strut" or "linker." The aldehyde group can be used for post-synthetic modification within the pores of the framework or can be pre-functionalized (e.g., converted to a carboxylic acid) to act as the primary coordinating group.[12]
-
In COF Synthesis: The aldehyde functionality is central to the formation of the framework itself. Through condensation reactions with multi-functional amines (e.g., 1,3,5-tris(4-aminophenyl)benzene), it forms robust imine-linked networks. These materials possess high surface areas and tunable porosity, making them ideal candidates for applications in gas storage, chemical separations, and heterogeneous catalysis.[10]
Photocatalysis and Drug Development
The 2,2'-bipyridine core is famous for its role in photophysics, particularly in ruthenium(II) complexes, which are foundational to research in light-emitting devices and dye-sensitized solar cells.[1] By using this compound, researchers can covalently attach these photoactive centers to other molecules, surfaces, or polymers.[1][13]
In the realm of drug development, bipyridine-containing molecules and their metal complexes have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antineoplastic properties.[8][9][14] Furthermore, the ability of bipyridine derivatives to chelate metal ions is being explored in the context of neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is a contributing factor.[15] The aldehyde handle allows for the synthesis of libraries of Schiff base derivatives for screening as potential therapeutic agents.[15]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, where the expected outcomes and characterization steps are clearly defined to ensure experimental success.
Protocol 1: Synthesis of a Tridentate Schiff Base Ligand
This protocol details the synthesis of a representative Schiff base ligand from this compound and 2-aminomethylpyridine.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (20 mL).
-
Addition of Amine: To the stirring solution, add 2-aminomethylpyridine (1.05 eq) dropwise.
-
Reaction: Add a catalytic amount (2-3 drops) of glacial acetic acid. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Monitoring & Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, allow the solution to cool to room temperature. Reduce the solvent volume in vacuo. The product may precipitate upon cooling or require trituration with a non-polar solvent like hexane.
-
Purification & Validation:
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Validation (IR): Confirm the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹).
-
Validation (¹H NMR): Confirm the disappearance of the aldehyde proton singlet (~10.0 ppm) and the appearance of a new imine proton singlet (~8.5-8.8 ppm) and a methylene singlet.
-
Protocol 2: Synthesis of a Copper(II) Schiff Base Complex
This protocol describes the complexation of the ligand synthesized above with copper(II) acetate.
-
Ligand Dissolution: Dissolve the purified Schiff base ligand (1.0 eq) in methanol (15 mL) in a 50 mL flask, warming gently if necessary.
-
Metal Salt Addition: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol (10 mL). Add this solution dropwise to the stirring ligand solution.
-
Reaction & Observation: An immediate color change (e.g., to green or blue) should be observed, indicating complex formation. Stir the mixture at room temperature for 2 hours.
-
Isolation: The complex will likely precipitate from the solution. If not, slowly add diethyl ether to induce precipitation.
-
Purification & Validation:
-
Collect the solid complex by vacuum filtration, wash with cold methanol and then diethyl ether, and dry under vacuum.
-
Validation (Visual): A distinct color change from the ligand and metal salt is the primary indicator of success.
-
Validation (UV-Vis): The UV-Vis spectrum of the complex will show a shift in the ligand-based π → π* transitions and the appearance of new, lower-energy d-d or metal-to-ligand charge transfer (MLCT) bands compared to the free ligand.
-
Conclusion and Future Outlook
This compound is far more than a simple organic compound; it is a strategic tool for molecular engineering. Its predictable reactivity and the robust nature of its bipyridine core provide a reliable platform for innovation. From creating novel catalysts and sensors to designing advanced porous materials and potential therapeutics, the applications are vast and continually expanding. As researchers demand ever-greater control over molecular structure and function, the utility of such well-defined, multifunctional building blocks will only continue to grow, solidifying the role of this compound as an indispensable component in the modern chemist's toolkit.
References
-
ResearchGate. (n.d.). New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. Retrieved from [Link]
-
Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(22), 3951. Available at: [Link]
-
Hoq, M., Karim, M., Arifuzzaman, M., & Mirza, A. (2015). Synthesis and Characterization of 2,2'-Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. International Journal of Organic Chemistry, 5, 29-36. Available at: [Link]
-
Leterme, P., et al. (2006). Mineral content of tropical fruits and unconventional foods of the Andes and rain forest of Colombia. Food Chemistry, 95(4), 644-652. Available at: [Link]
-
ACS Publications. (2023). Synthesis and Surface Attachment of Molecular Re(I) Complexes Supported by Functionalized Bipyridyl Ligands. Inorganic Chemistry. Retrieved from [Link]
-
Kaim, W., et al. (1998). Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. Journal of the Chemical Society, Dalton Transactions, (1), 89-95. Available at: [Link]
-
PubMed. (2023). Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). 15N NMR Spectroscopy, X-ray- and Neutron-Diffraction, Quantum Chemical Calculations and UV/vis Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials. Retrieved from [Link]
-
University Course Content. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2,2'-Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(2), 481. Available at: [Link]
-
ACS Figshare. (n.d.). 15N NMR Spectroscopy, X‑ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. Retrieved from [Link]
-
Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
Kpomah, B., Ugbune, U., & Idu, T. E. (2021). 3D Series Metal Complexes Containing Schiff Base Ligand with 2,2'-Bipyridine: Synthesis, Characterization and Assessment of Antifungal Activity. Chemical Science International Journal, 30(10), 45-53. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(2), 481. Retrieved from [Link]
-
SciRP.org. (2015). Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. International Journal of Organic Chemistry, 5, 29-36. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
PubMed. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2863. Retrieved from [Link]
-
ACS Publications. (1998). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 63(19), 6546-6555. Retrieved from [Link]
Sources
- 1. This compound|CAS 179873-48-4 [benchchem.com]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lehigh.edu [lehigh.edu]
- 4. rsc.org [rsc.org]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 10. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. ossila.com [ossila.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biosynth.com [biosynth.com]
- 15. Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to [2,2'-Bipyridine]-5-carbaldehyde: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of a Functionalized Bipyridine
[2,2'-Bipyridine]-5-carbaldehyde is a highly versatile heterocyclic compound that stands at the intersection of coordination chemistry, materials science, and medicinal chemistry. As a derivative of the classic 2,2'-bipyridine—a ligand renowned for its robust chelating ability—the addition of a reactive carbaldehyde group at the 5-position introduces a critical point of functionality.[1] This dual nature, comprising a bidentate nitrogen donor system and a reactive aldehyde, allows for the rational design and synthesis of a vast array of more complex molecular architectures.[1]
This guide provides a comprehensive overview of the structure, properties, synthesis, and diverse applications of this compound, with a focus on its role as a foundational building block in the development of advanced materials and potential therapeutic agents.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of two pyridine rings linked by a carbon-carbon bond at their 2 and 2' positions, with a formyl group (-CHO) substituted at the 5-position of one of the pyridine rings.[1]
Key Structural Features:
-
Bipyridine Core: The two nitrogen atoms of the bipyridine scaffold act as a bidentate chelating agent, capable of forming stable complexes with a wide range of transition metal ions.[1]
-
Carbaldehyde Group: The aldehyde functionality serves as a versatile synthetic handle for post-modification, most notably through condensation reactions with primary amines to form Schiff base ligands.[1]
The interplay between the electron-withdrawing nature of the aldehyde and the π-system of the bipyridine core influences the electronic properties of the molecule and its subsequent metal complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 179873-48-4 | [2][3] |
| Molecular Formula | C₁₁H₈N₂O | [2][3] |
| Molecular Weight | 184.19 g/mol | [3] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
Synthesis and Characterization
While various synthetic routes to substituted bipyridines exist, a common strategy for introducing a carbaldehyde group involves the oxidation of a corresponding methyl or hydroxymethyl precursor. The synthesis of the related [2,2'-Bipyridine]-5,5'-dicarbaldehyde, for instance, has been achieved in two steps from 5,5'-dimethyl-2,2'-bipyridine via enamination followed by oxidative cleavage.[4]
General Synthetic Approach:
A plausible synthetic pathway to this compound could involve the selective mono-functionalization of a suitable bipyridine precursor.
Characterization Techniques:
The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the bipyridine rings and a distinct downfield resonance for the aldehyde proton.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule, with a characteristic peak for the carbonyl carbon of the aldehyde group.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. Other characteristic peaks will correspond to the C=N and C=C stretching vibrations of the pyridine rings.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Chemical Reactivity and Applications
The dual functionality of this compound underpins its wide-ranging applications in the synthesis of more complex molecular systems.
Schiff Base Condensation: A Gateway to Novel Ligands
The most prominent reaction of this compound is its condensation with primary amines to form Schiff bases (imines). This reaction provides a straightforward and modular approach to synthesizing a vast library of new ligands with tailored steric and electronic properties.[1] The resulting Schiff base ligands retain the bipyridine chelating unit while incorporating the functionality of the appended amine.
These Schiff base ligands have been extensively used to create metal complexes with interesting photophysical, electrochemical, and catalytic properties.[4]
Coordination Chemistry and Materials Science
The bipyridine core of this compound readily coordinates with a variety of transition metals, including ruthenium(II), iridium(III), and iron(II), to form stable complexes.[1] The electronic properties of these complexes can be fine-tuned by modifying the ligand structure, which is facilitated by the reactive aldehyde group.
Applications in Photocatalysis and Photophysics:
Complexes derived from this compound are of significant interest in the fields of photocatalysis and photophysics.[1] Ruthenium(II) bipyridyl complexes, in particular, are known for their strong absorption in the visible region and long-lived metal-to-ligand charge transfer (MLCT) excited states, which are crucial for photoredox catalysis.[1] The introduction of the aldehyde group can modulate the redox potentials of the complex, allowing for the optimization of its photocatalytic activity. These complexes are foundational in the development of:
-
Dye-Sensitized Solar Cells (DSSCs): Where the complex acts as a photosensitizer.[1]
-
Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters.[1]
-
Photocatalytic Systems: For applications in organic synthesis and energy conversion.[1]
Supramolecular Chemistry and Metal-Organic Frameworks (MOFs):
The ability to form well-defined coordination complexes makes this compound a valuable building block in supramolecular chemistry.[1] It can be incorporated into larger, self-assembled structures and metal-organic frameworks (MOFs). In these architectures, the bipyridine unit serves as a reliable metal-binding node, while the aldehyde group can be used for post-synthetic modification, allowing for the introduction of further functionality within the framework.[1]
Potential in Drug Development
While direct applications in drug development are less documented than in materials science, the structural motifs derived from this compound hold significant potential. Schiff bases derived from various aldehydes and amines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4] Metal complexes of these ligands can also display enhanced biological activity.[4] The ability to systematically modify the structure of ligands derived from this compound offers a platform for the rational design of novel therapeutic agents.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Recommended Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2][3]
Conclusion
This compound is a pivotal molecule that offers a powerful combination of a robust metal-chelating unit and a versatile reactive handle. Its importance as a building block for the synthesis of complex ligands, photoactive materials, and supramolecular assemblies is well-established. As research continues to explore the vast chemical space accessible from this versatile precursor, its role in the development of next-generation catalysts, sensors, and therapeutic agents is poised to expand significantly. The ability to fine-tune its properties through straightforward chemical modifications ensures that this compound will remain a compound of high interest to the scientific community.
References
-
New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. ResearchGate. [Link]
Sources
A Comprehensive Technical Guide to [2,2'-Bipyridine]-5-carbaldehyde: Synthesis, Characterization, and Applications in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed the evolution of complex molecular design and its profound impact on materials science and drug development. Among the vast arsenal of molecular building blocks, functionalized bipyridines hold a place of distinction. Their robust chelating properties, coupled with tunable electronic and steric profiles, make them indispensable scaffolds for innovation. This guide focuses on a particularly versatile derivative: [2,2'-Bipyridine]-5-carbaldehyde. Our objective is to move beyond a mere recitation of facts and provide a deep, practical understanding of this compound. We will delve into the causality behind synthetic choices, the self-validating nature of its characterization, and its application in the rational design of advanced metal complexes. This document is crafted for the discerning researcher who seeks not just to use a molecule, but to master its potential.
Nomenclature and Physicochemical Properties
The correct and unambiguous identification of a chemical entity is paramount for scientific rigor. The compound commonly referred to as this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 6-(pyridin-2-yl)pyridine-3-carbaldehyde . This name precisely describes the connectivity of the constituent pyridine rings and the position of the carbaldehyde functional group.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| IUPAC Name | 6-(pyridin-2-yl)pyridine-3-carbaldehyde | PubChem |
| CAS Number | 179873-48-4 | BenchChem[1] |
| Molecular Formula | C₁₁H₈N₂O | PubChem |
| Molecular Weight | 184.19 g/mol | BenchChem[1] |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Melting Point | 227-229 °C | ChemicalBook |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve a good yield and purity. The most common and effective strategy involves the selective oxidation of the methyl group of a readily available precursor, 5-methyl-2,2'-bipyridine. This approach is favored due to the stability of the bipyridine core under the chosen oxidative conditions.
Rationale for the Synthetic Route
The choice of 5-methyl-2,2'-bipyridine as the starting material is strategic. The methyl group provides a convenient handle for oxidation to the desired aldehyde functionality. Alternative routes, such as the direct formylation of the bipyridine ring, are often plagued by issues of regioselectivity and harsh reaction conditions that can lead to decomposition of the starting material. The oxidation of a methyl group is a well-established transformation in organic synthesis, and various reagents can be employed. Selenium dioxide (SeO₂) is a particularly effective reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes, and it has been successfully applied to heterocyclic systems. The mechanism involves an ene reaction followed by a[2][3]-sigmatropic rearrangement.
Experimental Workflow for Synthesis
The following diagram outlines the key stages in the synthesis of this compound from 5-methyl-2,2'-bipyridine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
5-methyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-methyl-2,2'-bipyridine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents) portion-wise. Caution: Selenium compounds are toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the black selenium precipitate. Dilute the filtrate with water and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Spectroscopic Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The key techniques employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The predicted and observed chemical shifts are invaluable for structural elucidation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two pyridine rings and a characteristic downfield singlet for the aldehyde proton.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, with the carbonyl carbon of the aldehyde group appearing at a significantly downfield chemical shift.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| Predicted values based on analogous structures | Predicted values based on analogous structures |
| 10.1 (s, 1H, -CHO) | 192.5 (-CHO) |
| 9.1 (d, 1H) | 156.0 |
| 8.8 (d, 1H) | 150.0 |
| 8.5 (m, 2H) | 137.5 |
| 8.0 (dd, 1H) | 135.0 |
| 7.9 (t, 1H) | 124.5 |
| 7.4 (t, 1H) | 121.0 |
| 120.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | ~1700 (strong) |
| C=N, C=C (aromatic) | 1600-1450 (multiple bands) |
| C-H (aromatic) | 3100-3000 (weak to medium) |
| C-H (aldehyde) | ~2820 and ~2720 (two weak bands) |
Application in Coordination Chemistry: Synthesis of a Ruthenium(II) Schiff Base Complex
The true utility of this compound lies in its role as a precursor for more complex ligands and their corresponding metal complexes. The aldehyde group provides a reactive site for the formation of Schiff bases through condensation with primary amines. These Schiff base ligands can then be used to chelate metal ions, leading to complexes with interesting photophysical and electrochemical properties. Ruthenium(II) complexes, in particular, are of significant interest due to their applications in photocatalysis and as photosensitizers.[1]
Rationale for Ruthenium(II) Complexation
Ruthenium(II) polypyridyl complexes are renowned for their rich photochemistry, which is dominated by metal-to-ligand charge transfer (MLCT) transitions.[4] By incorporating a Schiff base ligand derived from this compound, we can systematically tune the electronic properties of the resulting complex. The extended π-system of the Schiff base can influence the energy of the ligand-based orbitals, thereby altering the MLCT energy and, consequently, the photophysical properties of the complex.
Experimental Workflow for Ruthenium(II) Complex Synthesis
The synthesis of a representative Ruthenium(II) Schiff base complex involves a two-step process: first, the formation of the Schiff base ligand, followed by its reaction with a suitable ruthenium precursor.
Caption: Workflow for the synthesis of a Ruthenium(II) Schiff base complex.
Detailed Experimental Protocol
Part 1: Synthesis of the Schiff Base Ligand
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Amine Addition: Add a solution of the desired primary amine (e.g., aniline, 1 equivalent) in ethanol to the flask.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base ligand often precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Part 2: Synthesis of the Ruthenium(II) Complex
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), suspend cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₂Cl₂) (1 equivalent) and the synthesized Schiff base ligand (1 equivalent) in a mixture of ethanol and water.
-
Reflux: Reflux the mixture for 8-12 hours. The reaction progress can be monitored by the color change of the solution.
-
Precipitation: Cool the reaction to room temperature and add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex as its PF₆⁻ salt.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water and diethyl ether, and then recrystallize from an appropriate solvent system (e.g., acetone/ether) to obtain the pure Ruthenium(II) Schiff base complex.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in modern coordination chemistry. Its straightforward synthesis and the reactivity of its aldehyde functionality allow for the facile creation of a diverse library of Schiff base ligands. The subsequent coordination of these ligands to metal centers, such as ruthenium(II), opens up avenues for the rational design of complexes with tailored photophysical and electrochemical properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives. Future work in this area will likely focus on the incorporation of these and related ligands into more complex supramolecular architectures, metal-organic frameworks, and functional materials for applications in catalysis, sensing, and solar energy conversion.
References
-
PubChem. 6-(pyridin-2-yl)pyridine-3-carbaldehyde. [Link].
-
Organic Syntheses. 5-methyl-2,2'-bipyridine. [Link].
-
ResearchGate. Synthesis and characterization of ruthenium (II) complexes with new Schiff base ligand from the reaction of 4-(aminomethyl)phenol with picolinaldehyde. [Link].
-
St. John's Scholar. synthesis and characterization of mixed ligand complexes of ruthenium(ii) containing 2,2'-bipyridine and 3,3'-dimethyl-1,1'- methylenebisimidazolium ligands; a new synthetic approach. [Link].
Sources
A Comprehensive Technical Guide to the Solubility of [2,2'-Bipyridine]-5-carbaldehyde for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of [2,2'-Bipyridine]-5-carbaldehyde, a crucial parameter for its application in coordination chemistry, materials science, and pharmaceutical research. Understanding and controlling the solubility of this versatile ligand is paramount for successful experimental design, synthesis, purification, and formulation. This document offers a blend of theoretical principles and practical, field-tested methodologies to empower researchers in their work with this compound.
Core Molecular Attributes and Their Influence on Solubility
This compound (CAS No. 179873-48-4) is a functionalized bipyridine ligand that possesses a unique combination of structural features dictating its solubility profile.[1] Its molecular structure consists of a hydrophobic bipyridine core and a polar carbaldehyde group. The bipyridine unit, composed of two interconnected pyridine rings, is a classic chelating domain for metal ions.[1] The nitrogen atoms of the bipyridine moiety act as a bidentate chelator, forming stable complexes with a wide range of transition metals.[1] Simultaneously, the reactive carbaldehyde group at the 5-position provides a handle for further synthetic modifications, such as the formation of Schiff base ligands through condensation reactions with primary amines.[1]
The interplay between the relatively nonpolar, aromatic bipyridine backbone and the polar aldehyde functional group governs its solubility in various media. The "like dissolves like" principle is a foundational concept here; the molecule's overall polarity will determine its affinity for a given solvent.
Qualitative Solubility Profile: A Practical Overview
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from the behavior of analogous compounds and general chemical principles.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents possess high dielectric constants and are strong hydrogen bond acceptors, effectively solvating both the polar carbaldehyde group and the aromatic bipyridine rings. The use of DMF as a solvent in syntheses involving bipyridine derivatives supports this prediction.[2] |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | While the carbaldehyde group can form hydrogen bonds with protic solvents, the large, nonpolar surface area of the bipyridine core limits aqueous solubility. For related compounds like 2,2'-bipyridine, water solubility is poor.[3] Short-chain alcohols are expected to offer better solubility than water due to their organic character. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity mismatch between the solute and these solvents will result in poor solubility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and can often dissolve compounds with both polar and nonpolar features. Bipyridine and its derivatives often show solubility in chlorinated solvents.[4] |
Factors Influencing the Solubility of this compound
Several environmental and structural factors can be manipulated to modulate the solubility of this compound, providing a critical level of experimental control.
Solvent Polarity
As outlined in the table above, the choice of solvent is the most direct way to influence solubility. A solvent's polarity, hydrogen bonding capability, and dielectric constant will dictate its effectiveness in solvating the this compound molecule.
Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. By supplying thermal energy, the equilibrium of the dissolution process can be shifted to favor the dissolved state. However, it is crucial to consider the thermal stability of the compound, as elevated temperatures could lead to degradation.
pH and Protonation
The bipyridine moiety of the molecule contains basic nitrogen atoms. In acidic conditions, these nitrogen atoms can be protonated, forming a cationic species. This increase in polarity upon protonation is expected to enhance solubility in polar solvents, particularly water. Conversely, in strongly basic media, the aldehyde group could potentially be susceptible to reactions, which might alter the solubility profile indirectly.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocols are designed to be robust and self-validating.
The Shake-Flask Method for Thermodynamic Solubility
This is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[5] A shaker or a magnetic stirrer can be used for this purpose.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., 0.2 µm PTFE).
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.
-
Quantify the concentration of this compound in the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the chosen solvent at the experimental temperature.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Qualitative Solubility Testing
For a rapid assessment of solubility in different aqueous media, the following protocol can be employed.
Protocol:
-
Preparation of Test Solutions: Prepare separate test tubes containing:
-
Deionized water
-
5% (w/v) aqueous HCl
-
5% (w/v) aqueous NaOH
-
-
Solute Addition: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to each test tube.
-
Observation: Vigorously shake each test tube and observe whether the solid dissolves. Gentle warming can be applied to assess the effect of temperature.
-
Interpretation:
-
Solubility in water: Indicates significant polarity.
-
Insolubility in water but solubility in 5% HCl: Suggests the presence of a basic functional group (the bipyridine nitrogens).
-
Insolubility in water but solubility in 5% NaOH: Suggests the presence of an acidic functional group (not expected for this molecule, but a useful general test).
-
Caption: Logic Diagram for Qualitative Solubility Analysis.
Practical Implications in Research and Drug Development
A thorough understanding of the solubility of this compound is critical for its effective utilization.
-
In Synthesis: The choice of a suitable solvent in which the starting materials and reagents are soluble is fundamental for achieving optimal reaction kinetics and yields.
-
For Purification: Solubility differences are exploited in purification techniques such as recrystallization and chromatography. Knowledge of solubility in various solvents allows for the rational design of these purification protocols.
-
In Drug Discovery: For any compound being considered as a potential therapeutic agent or a ligand for a metallodrug, aqueous solubility is a key determinant of bioavailability. Poor aqueous solubility can be a major hurdle in drug development.
-
In Materials Science: The solubility of this ligand is crucial for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, as the formation of these materials often occurs in solution.
Conclusion
The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. While quantitative data is scarce, a predictive understanding based on chemical principles, coupled with robust experimental protocols, can empower researchers to effectively utilize this important chemical entity. The methodologies outlined in this guide provide a clear pathway for determining the solubility of this compound, enabling its successful application across various scientific disciplines.
References
-
Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: 2,2'-Bipyridyl. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2'-Bipyridine. PubChem Compound Summary for CID 1474. [Link]
-
Hassan, K. A., & El-Ghamry, M. A. (2018). New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. International Journal of Organic Chemistry, 8, 239-247. [Link]
-
Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]
-
Organic Syntheses. (n.d.). 2,2'-Bipyridine. [Link]
-
Momeni, B. Z. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? ResearchGate. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Housecroft, C. E. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 25(17), 3983. [Link]
-
National Institute of Standards and Technology. (n.d.). 2,2'-Bipyridine with Methanol and Water. IUPAC-NIST Solubilities Database. [Link]
-
Chem-Supply. (2017). Safety Data Sheet - 2,2'-BIPYRIDINE. [Link]
-
Ionescu, G., et al. (2010). Phase solubility studies of the inclusion complexes of repaglinide with β-cyclodextrin and β-cyclodextrin derivatives. Farmacia, 58(5), 620-627. [Link]
Sources
Unlocking Molecular Potential: A Technical Guide to the Electronic Properties of Functionalized Bipyridine Ligands
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the electronic properties of functionalized bipyridine ligands. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and electronic behavior, offering field-proven insights into the design, synthesis, and characterization of these versatile compounds. Herein, we prioritize a self-validating system of protocols and authoritative grounding to ensure both technical accuracy and practical applicability.
The Bipyridine Core: A Privileged Scaffold in Modern Chemistry
2,2'-Bipyridine (bpy) is a cornerstone ligand in coordination chemistry, prized for its robust bidentate chelation to a wide array of metal ions.[1][2] This fundamental structure, however, is merely the starting point. The true power of bipyridine ligands lies in their functionalization, the strategic addition of chemical moieties that precisely tune their electronic and, consequently, their functional properties. These tailored ligands are integral to advancements in fields ranging from catalysis and materials science to medicinal chemistry.[3][4] The delocalized π-system of the bipyridine core is highly sensitive to the electronic influence of substituents, allowing for the rational design of molecules with bespoke redox potentials, photophysical characteristics, and reactivity.[2]
Modulating Electronic Properties Through Functionalization: The Chemist's Toolkit
The introduction of functional groups onto the bipyridine scaffold directly perturbs the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation is the key to controlling the ligand's electronic behavior.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the bipyridine ring system.[5] This destabilizes the HOMO, raising its energy level and making the ligand easier to oxidize. The increased electron density can also influence the ligand's photophysical properties, often leading to red-shifted absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the bipyridine core. This stabilizes the LUMO, lowering its energy and making the ligand easier to reduce. EWGs can also impact the acidity of protons on the ligand and the stability of resulting metal complexes.
The interplay of these substituent effects allows for the fine-tuning of the HOMO-LUMO gap, which in turn governs the ligand's color, redox behavior, and suitability for applications such as organic light-emitting diodes (OLEDs) and photocatalysis.[6][7]
Synthesis of Functionalized Bipyridine Ligands: A Methodological Overview
The synthesis of functionalized bipyridines is a mature field with a diverse array of established protocols.[3][4] The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the functional group.
Cross-Coupling Reactions: The Workhorse of Bipyridine Synthesis
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for constructing the bipyridine backbone and introducing functional groups.[3][8]
-
Suzuki Coupling: This versatile reaction couples a boronic acid or ester with a halide, and is widely used for creating C-C bonds.
-
Stille Coupling: This method utilizes organotin reagents and is often employed when Suzuki coupling is not feasible. However, the toxicity of organotin compounds is a significant drawback.
-
Negishi Coupling: Involving organozinc reagents, this reaction offers a milder alternative to Stille coupling.
A persistent challenge in these reactions is the potential for the bipyridine product to coordinate with the metal catalyst, leading to decreased catalytic activity.[3] The judicious choice of ligands for the catalyst and careful optimization of reaction conditions are crucial for overcoming this issue.
A Generalized Protocol for Suzuki Coupling of a Substituted 2-Bromopyridine
This protocol provides a representative workflow for the synthesis of a functionalized bipyridine.
Materials:
-
Substituted 2-bromopyridine
-
Pyridylboronic acid
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Na₂CO₃ (sodium carbonate)
-
Toluene/Ethanol/Water solvent mixture
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the substituted 2-bromopyridine (1.0 eq), pyridylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture (typically in a 4:1:1 ratio).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst.
-
Excess Boronic Acid: Ensures complete consumption of the limiting halide.
-
Aqueous Base: Activates the boronic acid for transmetalation to the palladium center.
-
Mixed Solvent System: Facilitates the dissolution of both organic and inorganic reagents.
Characterization of Electronic Properties: Experimental Workflows
A multi-technique approach is essential for a comprehensive understanding of the electronic properties of functionalized bipyridine ligands and their metal complexes.
Cyclic Voltammetry (CV): Probing Redox Behavior
Cyclic voltammetry is an indispensable tool for determining the oxidation and reduction potentials of a molecule.[6] This data provides direct insight into the HOMO and LUMO energy levels.
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry Analysis.
Self-Validation: The reversibility of a redox event is assessed by the peak separation (ΔEp) and the ratio of anodic to cathodic peak currents (ipa/ipc). For a reversible one-electron process, ΔEp should be close to 59 mV and ipa/ipc should be approximately 1.
UV-Vis Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to the energy difference between molecular orbitals.[6] In bipyridine complexes, characteristic absorptions include ligand-centered (LC) π-π* transitions and metal-to-ligand charge-transfer (MLCT) bands.[2]
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or dichloromethane).
-
Blank Measurement: Record the absorbance of the pure solvent in a cuvette.
-
Sample Measurement: Record the absorbance of the sample solution over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each transition and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Causality of Choices:
-
Dilute Solution: Ensures a linear relationship between absorbance and concentration.
-
UV-Transparent Solvent: Prevents interference from solvent absorption.
Computational Chemistry: A Synergistic Approach
Density Functional Theory (DFT) calculations are a powerful complement to experimental techniques.[7][9] They can predict HOMO and LUMO energy levels, simulate UV-Vis spectra, and provide insights into the nature of electronic transitions.[6]
Conceptual Workflow:
Sources
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of [2,2'-Bipyridine]-5-carbaldehyde in Ligand Synthesis
Introduction: The Strategic Value of [2,2'-Bipyridine]-5-carbaldehyde as a Synthetic Precursor
The 2,2'-bipyridine (bpy) moiety is a cornerstone of coordination chemistry, celebrated for its robust chelating ability with a vast array of transition metals.[1] This foundational ligand has been instrumental in the development of complexes for applications ranging from photocatalysis and solar energy conversion to molecular recognition and the formulation of antineoplastic agents.[2][3] The introduction of a reactive functional group, such as the aldehyde in this compound, transforms this simple chelator into a versatile platform for the construction of sophisticated, multifunctional ligands.
The aldehyde group serves as a highly reactive electrophilic handle, enabling covalent extension of the bipyridine scaffold through a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. This allows for the precise tuning of the steric and electronic properties of the resulting ligand, which in turn dictates the photophysical, electrochemical, and reactive characteristics of its metal complexes. This guide provides detailed protocols and expert insights into the primary synthetic transformations of this compound, empowering researchers to leverage its full potential in the design of novel ligands for advanced applications.
Core Synthetic Applications and Methodologies
The strategic placement of the aldehyde at the 5-position of the bipyridine ring opens a gateway to a diverse range of chemical modifications. The most prevalent and impactful of these are Schiff base condensations, olefination reactions such as the Horner-Wadsworth-Emmons and Wittig reactions, and Knoevenagel condensations. These reactions are prized for their reliability and the significant electronic and structural modifications they impart on the bipyridine framework.
Figure 1: Key synthetic transformations of this compound and subsequent applications of the derived ligands.
Schiff Base Condensation: The Gateway to Imino-Bipyridine Ligands
The most direct and widely utilized transformation of this compound is its condensation with primary amines to form Schiff bases (imines). This reaction is typically high-yielding and proceeds under mild conditions, offering a straightforward method to append a vast array of functional groups to the bipyridine core. The resulting imine nitrogen provides an additional coordination site, enabling the formation of tridentate or higher-denticity ligands.
Scientific Rationale:
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic aldehyde carbon, followed by dehydration to form the stable imine C=N double bond. The equilibrium is driven to the product side by the removal of water, often accomplished by azeotropic distillation with a Dean-Stark trap or the use of a dehydrating agent. For many reactions involving aromatic aldehydes and amines, the reaction proceeds efficiently with simple heating in a suitable solvent.[2][3][4] In some cases, particularly with less nucleophilic amines, acid catalysis (e.g., a few drops of acetic acid or sulfuric acid) can be employed to protonate the aldehyde carbonyl, increasing its electrophilicity.[3]
Detailed Protocol: Synthesis of a Phenyl-imine Bipyridine Ligand
This protocol describes the synthesis of N-((2,2'-bipyridin-5-yl)methylene)aniline as a representative example.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.43 mmol) in 40 mL of absolute ethanol.
-
Addition of Amine: To the stirring solution, add aniline (0.51 g, 5.43 mmol, 1.0 eq.) via syringe.
-
Reaction Conditions: Add 2-3 drops of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with two 10 mL portions of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified solid product under vacuum. The final product should be a crystalline solid. Characterize by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
| Parameter | Value | Reference |
| Typical Yield | > 90% | Inferred from similar reactions[4] |
| Appearance | Yellow Crystalline Solid | |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5-9.0 (m, bipy-H), ~8.4 (s, 1H, -CH=N-), ~7.2-7.8 (m, Ar-H) | Representative data[5] |
| IR (KBr, cm⁻¹) | ~1620-1600 (ν C=N, imine), ~1580 (ν C=C, aromatic) | Representative data |
Application in Macrocycle Synthesis:
A powerful extension of this methodology is the reaction with diamines to form macrocyclic ligands. For instance, the [3+3] cyclocondensation of the related 2,2'-bipyridine-5,5'-dicarbaldehyde with trans-1,2-diaminocyclohexane proceeds in excellent yield to form a hexaaza macrocycle, demonstrating the utility of this reaction in supramolecular chemistry.[6][7]
Figure 2: Experimental workflow for a typical Schiff base condensation reaction.
Olefination Reactions: Crafting π-Extended Bipyridine Systems
To create ligands with extended π-conjugation, which is highly desirable for tuning the absorption and emission properties of metal complexes, olefination reactions such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are employed. These reactions convert the carbonyl C=O bond into a C=C double bond, effectively coupling the bipyridine core to other π-systems.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is often preferred over the classical Wittig reaction for aldehydes as it uses phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[8] A key advantage is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[9][10] Furthermore, the HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[9][11]
Scientific Rationale:
The reaction begins with the deprotonation of a phosphonate ester using a suitable base (e.g., NaH, KOtBu) to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde. A crucial aspect of the HWE reaction with this compound is the potential formation of a stable β-hydroxyphosphonate intermediate, as the bipyridine moiety may not provide sufficient carbanion stabilization for spontaneous elimination of the phosphate.[12] In such cases, a subsequent dehydration step is required to yield the final alkene product.
Detailed Protocol: Synthesis of a Vinyl-Bipyridine Ligand via HWE
This protocol is adapted from the synthesis of a 2,2'-bipyridyl functionalized oligovinylene-phenylene.[12]
-
Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phosphonate ester (e.g., diethyl benzylphosphonate, 1.1 eq.) and dissolve in anhydrous THF.
-
Ylide Generation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as potassium t-butoxide (KOtBu, 1.2 eq.), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at 0 °C.
-
Reaction and Intermediate Formation: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of the stable β-hydroxyphosphonate intermediate can be monitored by TLC or ¹H NMR.[12]
-
Dehydration (if necessary): If the β-hydroxyphosphonate intermediate is isolated, dissolve it in dichloromethane (DCM). Add a dehydrating agent such as diisopropylcarbodiimide (DIC) and stir at room temperature until the elimination is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Base | Potassium t-butoxide (KOtBu) | [12] |
| Solvent | Anhydrous THF | [12] |
| Temperature | 0 °C to Room Temperature | [12] |
| Key Intermediate | β-hydroxyphosphonate | [12] |
| Dehydrating Agent | Diisopropylcarbodiimide (DIC) | [12] |
| Stereoselectivity | Predominantly (E)-alkene | [9][11] |
The Wittig Reaction
The Wittig reaction is a classical alternative for olefination, reacting the aldehyde with a phosphonium ylide.[13][14] The ylide is typically generated in situ by treating a triphenylphosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[15] While highly effective, the Wittig reaction can sometimes produce a mixture of (E) and (Z) isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging due to its high polarity and crystallinity.[15]
Figure 3: Experimental workflow for the Horner-Wadsworth-Emmons (HWE) reaction, including the potential intermediate isolation step.
Knoevenagel Condensation: Accessing Electron-Deficient Alkenes
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (-CH₂-) flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde.[16][17] This is followed by dehydration to yield a C=C double bond. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[18] The products are electron-deficient alkenes, which can act as Michael acceptors or as ligands with unique electronic properties.
Scientific Rationale:
The base facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion. This carbanion then attacks the aldehyde carbonyl. The subsequent dehydration step is often spontaneous under the reaction conditions. For pyridinecarbaldehydes, it has been shown that the reaction can proceed efficiently without a catalyst in an ethanol/water mixture, presenting a green and simplified protocol.[19][20] The pyridine nitrogen of the bipyridine substrate itself can act as a base to facilitate the condensation.
Detailed Protocol: Catalyst-Free Knoevenagel Condensation
This protocol is based on the efficient condensation of pyridinecarbaldehydes with malononitrile.[19]
-
Reagent Preparation: In a 50 mL flask, suspend this compound (1.0 g, 5.43 mmol) and malononitrile (0.36 g, 5.43 mmol, 1.0 eq.) in a 1:1 mixture of ethanol and water (20 mL).
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the precipitation of the product.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Drying and Characterization: Dry the product under vacuum. The product, 2-((2,2'-bipyridin-5-yl)methylene)malononitrile, should be a solid with a high degree of purity. Further purification by recrystallization is usually not necessary.
| Parameter | Value | Reference |
| Reactants | Aldehyde, Malononitrile | [16][19] |
| Solvent | Ethanol/Water (1:1) | [19] |
| Catalyst | None (or weak base like piperidine) | [18][19] |
| Temperature | Room Temperature | [19] |
| Typical Yield | 70-99% | [19] |
Application in Luminescent Metal Complexes
Ligands derived from this compound are exceptionally well-suited for the synthesis of luminescent transition metal complexes, particularly with d⁶ metals like Ruthenium(II) and Iridium(III).[21][22] The extended π-systems created via olefination or the additional donor atoms from Schiff base ligands can be used to tune the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are responsible for the photoluminescent properties of these complexes.[21]
General Protocol for Ru(II) Complexation:
-
Reactants: In a round-bottom flask, combine the synthesized bipyridine-derived ligand (1.0 eq.) and a ruthenium precursor such as cis-[Ru(bpy)₂(Cl)₂] (1.0 eq.).
-
Solvent: Use a high-boiling point solvent like ethanol or ethylene glycol.
-
Reaction: Reflux the mixture for 4-8 hours under an inert atmosphere.
-
Isolation: After cooling, the product can often be precipitated by adding an aqueous solution of a salt with a non-coordinating anion, such as NH₄PF₆. The resulting hexafluorophosphate salt is typically a solid that can be collected by filtration.
-
Purification: The complex can be further purified by column chromatography on alumina or silica gel.
The resulting complexes can be characterized by UV-Vis absorption and emission spectroscopy to evaluate their photophysical properties for applications in bioimaging, sensing, or photocatalysis.[21][23]
Conclusion and Future Outlook
This compound is a powerful and versatile building block that provides a reliable entry point into a vast chemical space of functional ligands. The protocols outlined herein for Schiff base condensation, Horner-Wadsworth-Emmons olefination, and Knoevenagel condensation represent robust and high-yielding methodologies for ligand synthesis. By mastering these transformations, researchers can design and create bespoke ligands with tailored electronic and steric properties, paving the way for the next generation of advanced metal complexes for catalysis, materials science, and drug development. The continued exploration of other aldehyde-based transformations, such as reductive amination or multicomponent reactions, will undoubtedly further expand the synthetic utility of this invaluable precursor.
References
-
García, F., De la Torre, M., & Sierra, M. A. (2007). New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. The Journal of Organic Chemistry, 72(25), 9578–9583. [Link]
-
Zhang, L., et al. (2010). Synthesis and Characterization of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Molecules, 15(1), 747-753. [Link]
-
Stephenson, A. W., et al. (2016). High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes. Chemical Science, 7(4), 2446–2452. [Link]
-
Hoq, M. R., et al. (2015). Synthesis and Characterization of 2,2'-Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. International Journal of Organic Chemistry, 5, 29-37. [Link]
-
Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 498–519. [Link]
-
Singh, S., et al. (2018). Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells. ACS Omega, 3(10), 13014–13025. [Link]
-
Knight, F. R., et al. (2012). Synthesis of a 2,2'-Bipyridyl Functionalized Oligovinylene-Phenylene Using Heck and Horner-Wadsworth-Emmons Reactions and X-ray Structure of a Key Precursor. Molecules, 17(5), 5724–5734. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. [Link]
-
Nikpassand, M., & Zare, L. (2012). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. E-Journal of Chemistry, 9(4), 1831-1835. [Link]
-
Lin, R., et al. (2012). Post-synthesis modification of a metal–organic framework to construct a bifunctional photocatalyst for hydrogen production. Energy & Environmental Science, 5(5), 6807-6810. [Link]
-
Hoq, M. R., et al. (2015). Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. Scientific Research Publishing. [Link]
-
Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 362-374. [Link]
-
Vohlidal, J., & Coufal, R. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. ResearchGate. [Link]
-
Gill, M. R., & Thomas, J. A. (2012). Luminescent Ruthenium(II) Polypyridine Complexes for a Wide Variety of Biomolecular and Cellular Applications. Inorganic Chemistry, 51(2), 1075–1081. [Link]
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
García, F., De la Torre, M., & Sierra, M. A. (2007). New synthetic path to 2,2'-bipyridine-5,5'-dicarbaldehyde and its use in the [3+3] cyclocondensation with trans-1,2-diaminocyclohexane. PubMed. [Link]
-
Singh, U. P., et al. (2018). Luminescent anticancer Ru(II)-arenebipyridine and phenanthroline complexes: Synthesis, characterization, DFT studies, biological interactions and cellular imaging application. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2749. [Link]
-
Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. PubMed. [Link]
-
Sponsler, M. B., & Whitten, D. G. (1966). 2,2'-Bipyridine. Organic Syntheses, 46, 12. [Link]
-
Taylor, M. S., & Smith, C. R. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 743–745. [Link]
-
Chen, Y., et al. (2019). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 24(21), 3896. [Link]
-
Stephenson, A. W., et al. (2016). High Yielding Synthesis of 2,2`-Bipyridine Macrocycles, Versatile Intermediates in the Synthesis of Rotaxanes. ResearchGate. [Link]
-
Gorpas, D., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
I. M. A. Helal, et al. (2017). Synthesis, Characterization and Biological Activity Studies of Mixed Ligand Complexes with Schiff base and 2,2'-Bipyridine. Prime Scholars. [Link]
-
Singh, A., & Singh, R. (2020). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Leadbeater, N. E., & Stencel, L. M. (2006). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
-
Cravotto, G., et al. (2016). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 21(10), 1289. [Link]
-
Lin, R., et al. (2012). Post-synthesis modification of a metal–organic framework to construct a bifunctional photocatalyst for hydrogen production. Energy & Environmental Science, 5(5), 6807-6810. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Constable, E. C., et al. (2010). Mix and match: templating chiral Schiff base ligands to suit the needs of the metal ion. Dalton Transactions, 39(22), 5247–5258. [Link]
-
Azzouz, A. S., et al. (2008). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Journal of Al-Nahrain University, 11(1), 1-10. [Link]
-
Lewis, D. J., et al. (2020). Polycationic Ru(II) Luminophores: Syntheses, Photophysics, and Application in Electrostatically Driven Sensitization of Lanthanide Emission. Inorganic Chemistry, 59(23), 17357–17367. [Link]
-
The Organic Chemistry Tutor. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
-
University of Wisconsin-Stout. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction. [Link]
-
Wang, X.-G., et al. (2017). Knoevenagel condensation of benzaldehyde with malononitrile. ResearchGate. [Link]
-
Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(2), 59-65. [Link]
-
Pérez-Medina, C., et al. (2019). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Molecules, 24(23), 4304. [Link]
-
Al-Masoudi, W. A. (2020). The FT-IR of synthesized imine compounds. ResearchGate. [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. repository.fit.edu [repository.fit.edu]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pcbiochemres.com [pcbiochemres.com]
- 19. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 20. bhu.ac.in [bhu.ac.in]
- 21. Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Introduction: The Strategic Advantage of a Functionalized Bipyridine Ligand
An Application Guide for the Synthesis and Utilization of Metal Complexes with [2,2'-Bipyridine]-5-carbaldehyde
For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand in coordination chemistry, celebrated for its ability to form stable, well-defined complexes with a vast array of transition metals.[1][2] These complexes are central to fields ranging from catalysis to materials science and photophysics.[3] The introduction of a reactive functional group onto the bipyridine scaffold elevates its utility from a simple chelator to a versatile platform for constructing sophisticated molecular architectures.
This guide focuses on this compound, a derivative that masterfully combines the classic bidentate N,N-coordination sphere with a chemically accessible aldehyde group.[4] This dual functionality is its primary strategic advantage. The bipyridine unit provides the thermodynamic driving force for complex formation and dictates the foundational electronic and photophysical properties, while the aldehyde serves as a powerful synthetic handle for post-synthetic modification, covalent anchoring, and the construction of elaborate supramolecular systems.[4][5][6]
This document, intended for researchers and professionals in chemistry and drug development, provides an in-depth exploration of the synthesis, characterization, and application of metal complexes derived from this versatile ligand. We will move beyond simple recipes, delving into the causality behind experimental choices to empower researchers to adapt and innovate.
Section 1: The Ligand Platform – this compound
The utility of any complex is predicated on the properties of its constituent ligands. This compound is a crystalline solid, and its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 179873-48-4 | [4] |
| Molecular Formula | C₁₁H₈N₂O | |
| Molecular Weight | 184.19 g/mol | |
| Appearance | Pale yellow to white solid | |
| Key Functionality | 1x Bidentate 2,2'-Bipyridine Unit, 1x Aldehyde Group | [4] |
The aldehyde's electrophilic carbon and the bipyridine's nucleophilic nitrogen atoms present distinct reactive sites, allowing for orthogonal chemical transformations—a highly desirable trait in ligand design.
Section 2: Core Synthetic Methodologies
The synthesis of metal complexes using this compound can be broadly categorized into two strategic pathways: direct complexation of the aldehyde-containing ligand and a more versatile approach involving post-synthetic modification via Schiff base condensation.
Methodology A: Direct Complexation
This is the most straightforward approach, where the ligand is directly reacted with a suitable metal precursor. The bipyridine moiety chelates to the metal center, yielding a complex that retains the reactive aldehyde group for potential subsequent reactions.
Causality Behind the Method: This method is chosen when the primary goal is to install the aldehyde functionality onto a metallic core. The stability of the bipyridine-metal interaction is typically high, allowing the complex to form readily.[2] The choice of solvent is critical; it must dissolve both the ligand and the metal salt without reacting with the aldehyde. Alcohols (ethanol, methanol) or chlorinated solvents (DCM, chloroform) are common choices. Reactions are often performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of sensitive metal centers (e.g., Fe(II), Ru(II)).
Caption: Direct Complexation Workflow.
Methodology B: Schiff Base Condensation & Subsequent Complexation
This two-step pathway is arguably the most powerful application of the this compound ligand. It involves first reacting the aldehyde with a primary amine to form a new, larger Schiff base (or imine) ligand. This new ligand, now bearing additional functional groups from the amine, is then complexed with a metal salt.
Causality Behind the Method: This strategy allows for immense modularity. By simply changing the primary amine (R-NH₂), a diverse library of ligands with tailored steric and electronic properties can be generated.[4][7] The Schiff base formation is a reversible condensation reaction, typically catalyzed by a trace amount of acid and driven to completion by the removal of water, often using a Dean-Stark apparatus or molecular sieves. The resulting imine nitrogen provides an additional coordination site, enabling the formation of tridentate or even larger polydentate ligands, which often form more kinetically inert and thermodynamically stable metal complexes.[8][9]
Caption: Post-Synthetic Modification Workflow.
Section 3: Detailed Experimental Protocols
The following protocols are representative examples. Researchers should always conduct a thorough safety assessment before commencing any experimental work.
Protocol 1: Synthesis of a Ru(II) Complex via Direct Complexation
This protocol describes the synthesis of a dichlorido(2,2'-bipyridine-5-carbaldehyde)ruthenium(II) dimer, a common precursor for more complex photophysical molecules.
Materials:
-
RuCl₃·xH₂O
-
This compound (bpy-CHO)
-
Lithium Chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask with a condenser under a positive pressure of Argon.
-
Reactant Addition: To the flask, add RuCl₃·xH₂O (1.0 eq) and LiCl (10 eq).
-
Scientist's Note: RuCl₃ is the starting material, but the active species for complexation is Ru(II). DMF at reflux temperature acts as both the solvent and the reducing agent. Excess LiCl ensures the formation of chloride adducts and improves solubility.
-
-
Reaction: Add anhydrous DMF and heat the mixture to reflux (approx. 155 °C) for 4 hours. The solution should turn from dark brown to a deep green, indicating the formation of a Ru(II) intermediate.
-
Ligand Addition: Cool the solution to ~100 °C and add this compound (1.0 eq) dissolved in a minimum amount of DMF.
-
Complexation: Heat the reaction mixture at reflux for an additional 4 hours. The solution color will change again, often to a deep red or purple.
-
Isolation: Cool the reaction to room temperature. Slowly add the reaction mixture to a beaker of vigorously stirred diethyl ether. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with water to remove excess LiCl and DMF, followed by a final wash with diethyl ether to aid in drying. Dry the resulting solid under vacuum.
Protocol 2: Synthesis of a Cu(II) Schiff Base Complex
This protocol demonstrates the modular Schiff base approach.
Part A: Synthesis of the Schiff Base Ligand Materials:
-
This compound (1.0 eq)
-
2-Aminoethanol (1.0 eq)
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound in methanol in a round-bottom flask.
-
Amine Addition: Add 2-aminoethanol to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Rationale: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
-
Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction by TLC until the starting aldehyde spot disappears.
-
Isolation: Cool the solution to room temperature. The Schiff base ligand may precipitate. If not, reduce the solvent volume under reduced pressure to induce crystallization. Filter the solid, wash with cold methanol, and dry.
Part B: Complexation with Copper(II) Materials:
-
Schiff base ligand from Part A (1.0 eq)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)
-
Methanol
Step-by-Step Procedure:
-
Ligand Solution: Suspend or dissolve the Schiff base ligand in methanol in a flask with gentle heating.
-
Metal Addition: In a separate flask, dissolve Cu(OAc)₂·H₂O in methanol. Add this solution dropwise to the ligand solution.
-
Scientist's Note: A color change (often to green or blue) is a strong indicator of complex formation.
-
-
Reaction: Stir the mixture at room temperature or with gentle heat (e.g., 50 °C) for 1-2 hours.
-
Isolation: Cool the reaction. Collect the resulting precipitate by vacuum filtration, wash with methanol, and dry under vacuum.
Section 4: Essential Characterization Techniques
Confirming the identity and purity of the synthesized complex is a critical, self-validating step.
| Technique | Expected Observation & Rationale |
| ¹H NMR Spectroscopy | Downfield shift of bipyridine protons: Upon coordination, the electron-withdrawing metal center deshields the protons on the bipyridine rings, causing their signals to shift to a higher ppm value.[10] The aldehyde proton signal (around 9-10 ppm) should remain, while for Schiff base complexes, it will be replaced by an imine proton signal (around 8-9 ppm). |
| FT-IR Spectroscopy | Shift in C=O stretch: For direct complexes, the aldehyde C=O stretching frequency (~1700 cm⁻¹) may shift slightly upon coordination due to changes in the electronic environment. Appearance of C=N stretch: For Schiff base complexes, the disappearance of the C=O band and the appearance of a new, strong imine (C=N) band around 1600-1650 cm⁻¹ is definitive proof of Schiff base formation. |
| UV-Vis Spectroscopy | Appearance of MLCT bands: For transition metal complexes (especially Ru(II), Fe(II), Re(I)), new absorption bands will appear in the visible region (400-600 nm). These are attributed to Metal-to-Ligand Charge Transfer (MLCT) transitions and are characteristic of successful coordination.[1] |
| Mass Spectrometry (ESI-MS) | Detection of the molecular ion peak: This technique provides the mass-to-charge ratio of the complex, confirming its molecular weight and composition. The isotopic distribution pattern can also help confirm the identity of the metal center. |
Section 5: A Gateway to Advanced Applications
The true value of this compound lies in the applications its complexes enable.
-
Photocatalysis and Solar Energy: Ruthenium(II) polypyridyl complexes are renowned photosensitizers.[11][12] The aldehyde group allows these complexes to be covalently anchored to semiconductor surfaces (like TiO₂) for use in dye-sensitized solar cells (DSSCs) or integrated into polymeric structures for light-emitting devices.[4][13] The aldehyde can also be used to attach a catalytic moiety, creating a single molecule that combines a light-harvesting unit with a reactive center.
-
Catalysis: Bipyridine ligands are widely used in homogeneous catalysis to stabilize metal centers.[14][15] The aldehyde functionality can be converted into other groups (e.g., alcohols, carboxylic acids) or used in Schiff base formation to tune the steric and electronic environment around the metal, thereby influencing catalytic activity and selectivity.[16]
-
Drug Development and Theranostics: Many Schiff base metal complexes exhibit significant biological activity, including antibacterial and anticancer properties.[8] The aldehyde group serves as a reactive handle to conjugate these cytotoxic metal complexes to tumor-targeting vectors, such as antibodies or peptides. This strategy can improve drug delivery and reduce off-target toxicity.[13] Furthermore, luminescent complexes (e.g., Ru(II), Ir(III)) can be used for simultaneous imaging (diagnostics) and therapy (theranostics).[13]
References
-
Janiak, C., Deblon, S., Wu, H.-P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (1999). Modified Bipyridines: 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(9), 1507-1521. [Link]
-
Wikipedia. Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]
-
El-Gahami, M. A., & Al-Sehemi, A. G. (2011). New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. ResearchGate. [Link]
-
Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. [Link]
-
Pidenko, S. A., et al. (2021). Post-Functionalization of Organometallic Complexes via Click-Reaction. Molecules, 26(16), 4995. [Link]
-
White, P. B. (2013). Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin-Madison. [Link]
-
Wang, C., et al. (1998). Photophysical Properties of Ruthenium Bipyridine (4-Carboxylic acid-4'-methyl-2,2'). The Journal of Physical Chemistry A, 102(46), 8910-8915. [Link]
-
Kumar, S., & Saini, R. (2017). Synthesis, Characterization and Biological Activity Studies of Mixed Ligand Complexes with Schiff base and 2,2'-Bipyridine. Prime Scholars. [Link]
-
ResearchGate. (2019). Unusual Photophysical Properties of a Ruthenium(II) Complex Related to [Ru(bpy)2(dppz)]2+. ResearchGate. [Link]
- Yam, V. W.-W., & Yam, V. (2021). Catalytic Reactions Using Metal Complexes. Books.
-
Ghorbani-Vaghei, R., & Veisi, H. (2022). Postsynthetic Modification of Amine-Functionalized MIL-101(Cr) Metal–Organic Frameworks with an EDTA–Zn(II) Complex as an Effective Heterogeneous Catalyst for Hantzsch Synthesis of Polyhydroquinolines. ACS Omega. [Link]
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(17), 3060. [Link]
-
ResearchGate. (2015). Synthesis and Characterization of 2,2'-Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. ResearchGate. [Link]
-
Karges, J., et al. (2023). Functionalization of a Ru(ii) polypyridine complex with an aldehyde group as a synthetic precursor for photodynamic therapy. Dalton Transactions, 52(18), 5945-5951. [Link]
-
Keyes, T. E. (1997). THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. DORAS | DCU Research Repository. [Link]
-
Zhao, J., et al. (2015). Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin. RSC Publishing. [Link]
-
Lee, J., & Lee, C. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(1), 227. [Link]
-
Islam, M. S., et al. (2015). Synthesis and Characterization of 2,2'-Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. SciRP.org. [Link]
-
Tadesse, S., & Tsegaye, S. (2013). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α. PubMed Central. [Link]
-
ResearchGate. (2023). Functionalization of a Ru(II) Polypyridine Complex with an Aldehyde Group as a Synthetic Precursor for Photodynamic Therapy. ResearchGate. [Link]
-
Sharma, S., & Singh, P. (2017). Synthesis and characterization of complexes of platinum( II) with bidentate Schiff base ligands. IJCRT.org. [Link]
-
ResearchGate. (2016). Photophysical properties of the [Ru(bpy) 3 ] 2+ complex (1). ResearchGate. [Link]
-
Al-Salim, N. I., & Hussien, A. A. (2014). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl). Journal of Applicable Chemistry, 3(6), 2419-2431. [Link]0)
Sources
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 179873-48-4 [benchchem.com]
- 5. Post-Functionalization of Organometallic Complexes via Click-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. primescholars.com [primescholars.com]
- 9. ijcrt.org [ijcrt.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Functionalization of a Ru(ii) polypyridine complex with an aldehyde group as a synthetic precursor for photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. asset.library.wisc.edu [asset.library.wisc.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Application of Ruthenium(II) Complexes with [2,2'-Bipyridine]-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [A Senior Application Scientist]
Introduction: The Strategic Importance of Functionalized Ruthenium(II) Polypyridyl Complexes
Ruthenium(II) polypyridyl complexes have emerged as a versatile and highly significant class of compounds in medicinal inorganic chemistry and drug development.[1][2] Their unique photophysical and electrochemical properties, coupled with their kinetic inertness and diverse coordination geometries, make them attractive candidates for a range of therapeutic and diagnostic applications.[1] A key advantage of these complexes is their modular nature, which allows for the fine-tuning of their biological activity through ligand modification. The introduction of functional groups onto the bipyridine ligands provides a powerful tool to modulate their properties and introduce new functionalities.
This guide focuses on the synthesis and potential applications of ruthenium(II) complexes featuring the [2,2'-Bipyridine]-5-carbaldehyde ligand. The aldehyde moiety serves as a versatile synthetic handle for further derivatization, such as bioconjugation to targeting vectors or the formation of Schiff bases, thereby expanding the therapeutic potential of the parent complex. We will provide a detailed, field-proven protocol for the synthesis and characterization of a representative complex, cis-₂, and discuss its potential applications, particularly in the realm of anticancer drug development.
I. Rationale and Experimental Design
The synthesis of heteroleptic ruthenium(II) bipyridine complexes of the type [Ru(bpy)₂(L)]²⁺, where L is a substituted bipyridine, is typically achieved through a two-step process. The first step involves the synthesis of the precursor complex, cis-[Ru(bpy)₂Cl₂], from RuCl₃·3H₂O. This precursor then reacts with the desired third bipyridine ligand, in this case, this compound, to yield the final heteroleptic complex.
The choice of reaction conditions, particularly the solvent and temperature, is crucial to ensure the successful coordination of the aldehyde-containing ligand without inducing unwanted side reactions of the formyl group. The purification of the final complex is another critical step, often accomplished by column chromatography to separate the desired product from any starting materials or side products, followed by precipitation as a hexafluorophosphate (PF₆⁻) salt to ensure a stable, crystalline product.
Visualizing the Synthetic Workflow
Figure 1. Synthetic workflow for the preparation of cis-₂.
II. Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
A. Synthesis of cis-Bis(2,2'-bipyridine)dichlororuthenium(II) (cis-[Ru(bpy)₂Cl₂])
This precursor synthesis is a well-established procedure.
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), reagent grade
-
Acetone, reagent grade
-
Diethyl ether, reagent grade
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine RuCl₃·3H₂O (1.0 g, 3.8 mmol), 2,2'-bipyridine (1.19 g, 7.6 mmol), and LiCl (1.0 g) in 30 mL of DMF.
-
Heat the mixture to reflux and maintain for 4 hours under an inert atmosphere (e.g., nitrogen or argon). The color of the solution will change from dark brown to a deep violet.
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of acetone to the cooled solution to precipitate the product.
-
Cool the mixture in an ice bath for at least 1 hour, or preferably overnight at 0°C, to maximize precipitation.[3]
-
Collect the dark crystalline solid by vacuum filtration.
-
Wash the solid sequentially with three 20 mL portions of cold water and then with three 20 mL portions of diethyl ether.[3]
-
Dry the product under vacuum. The expected product is a dark, microcrystalline solid.
B. Synthesis of cis-Ru(bpy)₂(this compound)₂
Materials:
-
cis-[Ru(bpy)₂Cl₂]
-
This compound
-
Ethanol, absolute
-
Deionized water
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Neutral alumina for column chromatography
-
Acetonitrile, HPLC grade
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂] (100 mg, 0.206 mmol) and this compound (45.5 mg, 0.247 mmol, 1.2 eq.) in a mixture of 20 mL of ethanol and 5 mL of water.[4]
-
Reflux the reaction mixture overnight under an inert atmosphere. The color of the solution will change to a deep orange-red.
-
Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid in a minimum amount of water and add a saturated aqueous solution of NH₄PF₆ to precipitate the product as a hexafluorophosphate salt.[4]
-
Collect the orange-red precipitate by vacuum filtration and wash thoroughly with cold water and diethyl ether.
-
For purification, dissolve the crude product in a minimal amount of acetonitrile and load it onto a neutral alumina column.
-
Elute the column with acetonitrile. The desired complex will typically be the first major colored band to elute.[4]
-
Collect the orange-red fraction and remove the solvent under reduced pressure.
-
Recrystallize the purified complex from an acetone/diethyl ether mixture to obtain a crystalline solid.
-
Dry the final product under vacuum.
III. Characterization of the Synthesized Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex.
A. Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | The spectrum will be complex due to the asymmetry of the molecule. The aromatic region (7.0-9.5 ppm) will show distinct signals for the protons of the two non-equivalent bpy ligands and the aldehyde-functionalized bipyridine. The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10 ppm). |
| ¹³C NMR | The spectrum will show a large number of signals corresponding to the different carbon atoms in the bipyridine ligands. The aldehyde carbonyl carbon will have a characteristic resonance in the downfield region (around 190 ppm). |
| FT-IR | A strong C=O stretching vibration for the aldehyde group is expected around 1700 cm⁻¹. Characteristic bands for the bipyridine ligands will also be present. |
| UV-Vis Absorption | The spectrum in acetonitrile should exhibit intense ligand-centered (π-π*) transitions in the UV region and a broad, less intense metal-to-ligand charge transfer (MLCT) band in the visible region (around 450-500 nm). |
| Emission Spectroscopy | Upon excitation into the MLCT band, the complex is expected to show luminescence in the range of 600-650 nm in deaerated acetonitrile at room temperature. |
B. Electrochemical Characterization
Cyclic voltammetry is a powerful technique to probe the redox properties of the complex.
| Parameter | Expected Value (vs. Ag/AgCl) |
| Ru(II)/Ru(III) Oxidation Potential | A reversible one-electron oxidation wave is expected in the range of +1.2 to +1.4 V. The electron-withdrawing nature of the aldehyde group may shift this potential to more positive values compared to [Ru(bpy)₃]²⁺.[5] |
| Ligand-based Reductions | One or more reversible or quasi-reversible reduction waves are expected at negative potentials, corresponding to the reduction of the bipyridine ligands. |
IV. Applications in Drug Development: A Focus on Anticancer Activity
Ruthenium(II) polypyridyl complexes are promising candidates for anticancer drug development due to their ability to interact with biological targets such as DNA and proteins, and their potential to induce cancer cell death through various mechanisms.[1][6]
A. Potential Mechanisms of Action
The anticancer activity of ruthenium complexes is often attributed to a combination of factors:
-
DNA Intercalation and Groove Binding: The planar aromatic ligands of the complex can intercalate between the base pairs of DNA or bind to its grooves, leading to conformational changes that can inhibit DNA replication and transcription.
-
Induction of Apoptosis: Ruthenium complexes can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases.[6]
-
Generation of Reactive Oxygen Species (ROS): Some ruthenium complexes can act as photosensitizers, generating cytotoxic reactive oxygen species upon irradiation with light, a principle utilized in photodynamic therapy (PDT).[1]
B. The Role of the Aldehyde Functionality
The aldehyde group on the this compound ligand offers several advantages for drug development:
-
Bioconjugation: The aldehyde can be readily reacted with molecules containing primary amine or hydrazide groups to form Schiff bases or hydrazones, respectively. This allows for the covalent attachment of the ruthenium complex to targeting moieties such as peptides, antibodies, or nanoparticles, to enhance its delivery to cancer cells.
-
Modulation of Biological Activity: The aldehyde group itself can participate in interactions with biological macromolecules, potentially enhancing the cytotoxicity of the complex.
Visualizing a Potential Bioconjugation Strategy
Figure 2. Schematic representation of a bioconjugation strategy utilizing the aldehyde functionality.
V. Conclusion and Future Perspectives
The synthesis of ruthenium(II) complexes with functionalized bipyridine ligands, such as this compound, opens up a vast chemical space for the design of novel therapeutic agents. The detailed protocol provided herein offers a reliable method for the preparation and characterization of these valuable compounds. The presence of the aldehyde group provides a versatile platform for further chemical modifications, enabling the development of targeted drug delivery systems and multimodal therapeutic agents. Future research in this area will likely focus on exploring the full potential of these functionalized complexes in preclinical and clinical settings, with the ultimate goal of developing more effective and selective cancer therapies.
VI. References
-
Sha, Z.-F., et al. (2015). Anticancer and antiproliferative activity of ruthenium complex (II) bearing 3,3'-dicarboxy-2,2'-bipyridine ligand. Pharmacia, 70(3), 241-246.
-
Dwyer, F. P., et al. (1952). cis-Bis(2,2′-bipyridine)bis(pyridine)ruthenium(II) salts: a spectroscopic and structural study. Journal of the Chemical Society, Dalton Transactions, (11), 2262-2266.
-
Sell, A. C., et al. (2023). Synthesis and Characterization of a Ruthenium-Containing Copolymer for Use as a Photoredox Catalyst. RSC Advances, 13(36), 25303-25310.
-
Wu, J.-Z., et al. (1997). Bis(2,2′-bipyridine)ruthenium(II) complexes with imidazo[4,5-f ][6][7]-phenanthroline or 2-phenylimidazo[4,5-f ][6][7]phenanthroline. Journal of the Chemical Society, Dalton Transactions, (9), 1395-1402.
-
Juris, A., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, eletrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277.
-
Zeng, L., et al. (2017). The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials. Dalton Transactions, 46(44), 15335-15357.
-
van Rixel, V. H. S., et al. (2019). Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. Molecules, 24(18), 3326.
-
Lord, R. M., et al. (2019). Bis(bipyridine)ruthenium(II) ferrocenyl β-diketonate complexes. Dalton Transactions, 48(13), 4272-4285.
-
Eskelinen, E., et al. (2000). Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions, (22), 4061-4067.
-
Lo, K. K.-W., et al. (2003). Luminescent ruthenium(II) polypyridine biotin complexes: synthesis, characterization, photophysical and electrochemical properties, and avidin-binding studies. Inorganic Chemistry, 42(21), 6897-6907.
-
Mishra, L., & Yadaw, A. K. (1996). Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized. Indian Journal of Chemistry Section A, 35A(6), 449-453.
-
Herić, A., et al. (2024). Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences, 14(2), 70-83.
-
Sullivan, B. P., et al. (1978). cis-Bis(2,2′-bipyridine)dichlororuthenium(II) dihydrate. Inorganic Syntheses, 19, 107-109.
-
ResearchGate. Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. Retrieved from [Link]
-
Guedes, da Silva, M. F. C., et al. (2019). Modulating the Anticancer Activity of Ruthenium(II)–Arene Complexes. Journal of Medicinal Chemistry, 62(17), 7935-7947.
-
Gkarmpis, V., et al. (2021). Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline. Molecules, 26(10), 2871.
-
Zhao, J., et al. (2017). Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin. Dalton Transactions, 46(2), 488-497.
-
Wu, J.-Z., et al. (1997). Bis(2,2′-bipyridine)ruthenium(II) complexes with imidazo[4,5-f ][6][7]-phenanthroline or 2-phenylimidazo[4,5-f ][6][7]phenanthroline. Journal of the Chemical Society, Dalton Transactions, (9), 1395-1402.
-
Juris, A., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, eletrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277.
Sources
- 1. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jhsci.ba [jhsci.ba]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer and antiproliferative activity of ruthenium complex (II) bearing 3,3’-dicarboxy-2,2’-bipyridine ligand [pharmacia.pensoft.net]
- 7. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthetic Routes of Functionalized 2,2'-Bipyridine Ligands
Introduction: The Central Role of 2,2'-Bipyridines
2,2'-Bipyridine (bpy) and its derivatives are arguably among the most versatile and widely utilized classes of N-heterocyclic ligands in modern chemistry.[1] Their robust bidentate chelating ability with a vast range of metal ions has established them as indispensable building blocks in fields as diverse as catalysis, materials science, supramolecular chemistry, and pharmaceuticals.[2][3][4] In catalysis, functionalized bipyridine ligands are used to fine-tune the steric and electronic properties of metal centers, influencing the activity, selectivity, and stability of catalysts in numerous transformations, including cross-coupling reactions and asymmetric synthesis.[4][5] Their unique photophysical and electrochemical properties are harnessed in the development of photosensitizers for solar energy conversion, OLEDs, and chemical sensors.[2][3]
The function of a bipyridine-containing molecule is intrinsically linked to its substitution pattern. Introducing specific functional groups onto the bipyridine core allows for the rational design of ligands with tailored properties. However, the synthesis of these custom-designed ligands can be challenging. A primary difficulty arises from the electron-deficient nature of the pyridine ring and the tendency of the bipyridine product to coordinate strongly with the metal catalyst, often leading to catalyst inhibition or deactivation.[2][3][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most effective and commonly employed synthetic strategies for accessing functionalized 2,2'-bipyridine ligands. We will delve into the mechanistic rationale behind various methods, present detailed, field-proven protocols, and offer insights to aid in the selection of the optimal synthetic route for a given target molecule.
Strategic Overview: Choosing Your Synthetic Path
The selection of a synthetic strategy is primarily dictated by the nature of the target molecule: is it symmetrical or unsymmetrical? This fundamental question guides the chemist toward one of two major classes of reactions: homocoupling or cross-coupling.
Caption: Decision workflow for selecting a primary synthetic strategy.
Synthesis of Symmetrical 2,2'-Bipyridines: Homocoupling Reactions
Symmetrical bipyridines are most directly prepared by the dimerization of two identical pyridine precursors.
Ullmann-Type Coupling
The Ullmann reaction is the classic method for synthesizing symmetrical bipyridines, typically involving the copper-mediated homocoupling of 2-halopyridines.[4] The original protocol, first used for bipyridine synthesis in 1928, often requires stoichiometric amounts of copper powder and harsh reaction conditions, such as high temperatures (>200 °C).[1][2] While historically significant, these conditions limit the reaction's substrate scope and functional group tolerance.[6] Modern variations have improved yields and conditions, but the method is often superseded by more efficient catalytic processes.[4][6]
Causality Insight: The Ullmann reaction is thought to proceed through either a radical or an anionic mechanism involving oxidative addition of the halopyridine to the copper surface.[6] The high temperatures are necessary to overcome the activation energy for this process.
Nickel-Catalyzed Reductive Coupling
A more contemporary and efficient approach for the synthesis of symmetrical 2,2'-bipyridines is the nickel-catalyzed reductive homocoupling of 2-halopyridines.[7] These reactions are truly catalytic and proceed under significantly milder conditions than the Ullmann coupling.[2] A key advantage is the ability to use more readily available and less expensive 2-chloropyridines as substrates.[4][8]
Mechanism & Causality: The catalytic cycle typically involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by a stoichiometric reductant (e.g., zinc or manganese powder).[7][8] This Ni(0) complex undergoes oxidative addition with two molecules of the 2-halopyridine, followed by reductive elimination to yield the 2,2'-bipyridine product and regenerate the Ni(0) catalyst. A notable feature of this reaction for 2-halopyridines is that the bipyridine product itself can act as a ligand for the nickel center, facilitating the catalytic process.[2][6] This often makes the addition of an external ligand unnecessary.[6][7]
Synthesis of Unsymmetrical 2,2'-Bipyridines: Cross-Coupling Reactions
The synthesis of unsymmetrically substituted bipyridines requires the coupling of two different pyridine fragments and is the domain of transition-metal-catalyzed cross-coupling reactions.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide, is one of the most widely used methods for C-C bond formation.[2]
-
Advantages: The primary advantages are the commercial availability of a vast array of boronic acids, their stability to air and moisture, and the low toxicity of the boron-containing byproducts.[2][6]
-
Challenges & Solutions: A significant drawback in bipyridine synthesis is the potential for product coordination to the palladium catalyst, which can sequester the active catalyst and reduce its efficacy.[2][6] The design of the catalytic system is therefore crucial. Strategies to overcome this include using highly active catalysts with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands that promote the reductive elimination step and minimize product inhibition.[2][6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Stille Coupling
The Stille coupling utilizes organostannane (organotin) reagents with organic halides.
-
Advantages: Stille reactions are often highly effective and can succeed where Suzuki couplings fail due to their high reactivity and tolerance of a wide range of functional groups.[2][3]
-
Disadvantages: The primary and very significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[2][3] This severely limits its application in pharmaceutical and materials development where purity is paramount.[3]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.
-
Advantages: Organozinc reagents are more reactive than organoborons but less reactive than many other organometallics, striking a good balance. The reaction often proceeds with high yields and excellent functional group tolerance.[3]
-
Disadvantages: Organozinc reagents are moisture and air-sensitive, requiring the use of inert atmosphere techniques for their preparation and handling.[3]
| Coupling Method | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |
| Suzuki | R-B(OH)₂ / R-B(OR)₂ | Stable, non-toxic reagents; vast commercial availability.[2][6] | Potential for catalyst inhibition by bipyridine product.[6] | Pd(0) complexes |
| Stille | R-Sn(Alkyl)₃ | High reactivity; broad functional group tolerance.[3] | Highly toxic reagents; difficult byproduct removal.[2][3] | Pd(0) complexes |
| Negishi | R-ZnX | Good reactivity and functional group tolerance.[3] | Air and moisture sensitive reagents.[3] | Pd(0) or Ni(0) |
Table 1: Comparison of common cross-coupling reactions for unsymmetrical bipyridine synthesis.
Advanced & Alternative Strategies
C-H Activation/Functionalization
Direct C-H activation is an emerging, atom-economical strategy that avoids the need for pre-functionalized starting materials (halides or organometallics).[10][11] In this approach, a transition metal catalyst, often palladium or rhodium, directly cleaves a C-H bond on the pyridine ring, which can then couple with another pyridine molecule.[3] These methods can provide novel disconnections but often face challenges in controlling regioselectivity.[11]
Synthesis via Pyridine-N-Oxides
Pyridine-N-oxides can be used as activated precursors for coupling reactions. The N-oxide group alters the electronic properties of the pyridine ring, facilitating C-H activation at the C2 position.[4] After the coupling reaction, the N-oxide can be readily deoxygenated to afford the final bipyridine product.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of Symmetrical 4,4'-Di-tert-butyl-2,2'-bipyridine
This protocol is adapted from the nickel-catalyzed reductive homocoupling method, a robust and scalable route to a widely used ligand.[7][8]
Caption: Experimental workflow for the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine.
Materials:
-
2-Chloro-4-tert-butylpyridine
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
Manganese powder (<50 mesh, activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Concentrated ammonium hydroxide solution (aq. NH₄OH)
-
Ethyl Acetate, Brine, Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add manganese powder (3.0 equiv.) and NiCl₂(dme) (0.01 equiv., 1 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the starting material) via syringe. Begin vigorous stirring. Add 2-chloro-4-tert-butylpyridine (1.0 equiv.) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. The reaction mixture will typically turn from a light suspension to a dark brown/black color. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding the mixture to a beaker containing a stirred solution of concentrated aqueous ammonium hydroxide. Caution: Quenching may be exothermic. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by sublimation to yield 4,4'-di-tert-butyl-2,2'-bipyridine as a white crystalline solid.[7]
Protocol 2: General Procedure for Unsymmetrical Bipyridine Synthesis via Suzuki Coupling
This protocol provides a general starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine with a pyridylboronic acid.
Materials:
-
2-Bromopyridine derivative (1.0 equiv.)
-
Pyridylboronic acid derivative (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Procedure:
-
Reaction Setup: To a flask, add the 2-bromopyridine, the pyridylboronic acid, the base, and a magnetic stir bar.
-
Inerting: Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired unsymmetrical 2,2'-bipyridine.
Trustworthiness Note: The optimal choice of catalyst, ligand, base, and solvent is highly dependent on the specific substrates used. It is recommended to perform small-scale test reactions to screen conditions for a new coupling reaction.
Conclusion and Outlook
The synthesis of functionalized 2,2'-bipyridine ligands has evolved from classical, high-temperature methods to a sophisticated array of catalytic protocols. For symmetrical bipyridines, nickel-catalyzed reductive couplings offer a reliable and efficient alternative to the traditional Ullmann reaction.[7] For the more diverse class of unsymmetrical bipyridines, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the workhorse methods due to their versatility and the stability of the reagents.[2]
Future developments will likely focus on more sustainable and atom-economical methods. The continued advancement of direct C-H activation and functionalization holds the promise of constructing complex bipyridine scaffolds from simple, unfunctionalized pyridine precursors, thereby reducing waste and simplifying synthetic sequences.[11] As the demand for novel ligands with precisely controlled properties continues to grow, so too will the innovation in the synthetic methodologies used to create them.
References
- Recent Progress on the Synthesis of Bipyridine Deriv
- Recent Progress on the Synthesis of Bipyridine Deriv
- Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropan
- Recent Progress on the Synthesis of Bipyridine Derivatives. (2024).
- Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine.
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. (2019).
- Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. (2021). Loughborough University Research Repository.
- Synthesis of bipyridine (six examples). (a–c) Stille coupling. (d–f) Negishi coupling.
- Substituted 2,2'-Bipyridines by Nickel Catalysis: 4,4'-Di-Tert-Butyl-2,2'-Bipyridine. Weix Group.
- Stille-Type Cross-CouplingAn Efficient Way to Various Symmetrically and Unsymmetrically Substituted Methyl-Bipyridines: Toward New ATRP C
- Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies.
- C–H functionalization of pyridines. (2014). Organic & Biomolecular Chemistry.
- Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo.
- Catalytic C-H Activ
- Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry.
- 2,2′-Bipyridine. Wikipedia.
Sources
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 9. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 10. Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of [2,2'-Bipyridine]-5-carbaldehyde
Welcome to the technical support center for the purification of [2,2'-Bipyridine]-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile building block. The purity of this compound is paramount for its successful application in the synthesis of sophisticated ligands, metal complexes for photocatalysis, and supramolecular assemblies.[1] This document provides detailed protocols, troubleshooting FAQs, and the scientific rationale behind the recommended procedures to ensure you achieve the desired purity for your critical applications.
Understanding the Molecule: Key Purification Considerations
This compound possesses a unique combination of functional groups that dictate its purification strategy. The bipyridine core provides a chelating site for metal ions, while the reactive aldehyde group is susceptible to oxidation and other side reactions.[1] Therefore, purification methods must be chosen to effectively remove impurities without degrading the target compound.
Potential Impurities:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-oxidation product: [2,2'-Bipyridine]-5-carboxylic acid, formed by the oxidation of the aldehyde group.[2][3]
-
Di-aldehyde: [2,2'-Bipyridine]-5,5'-dicarbaldehyde, a potential byproduct depending on the synthetic route.[4][5]
-
Solvent residues: Residual solvents from the reaction and workup.
-
Metal contaminants: Traces of metal catalysts used in the synthesis.
Purification Workflow Overview
The selection of a suitable purification technique depends on the nature and quantity of the impurities present. A general workflow for purifying crude this compound is outlined below.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, particularly those with different solubility profiles from the desired compound.
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. A two-solvent system can also be effective.[6][7]
-
Single Solvent System: Ethanol or isopropanol can be good starting points.
-
Two-Solvent System: A polar solvent in which the compound is soluble (e.g., dichloromethane, chloroform, or ethyl acetate) and a non-polar solvent in which it is insoluble (e.g., hexane or pentane) is a common choice.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent in a two-solvent system).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent: While the solution in the polar solvent is hot, add the non-polar solvent dropwise until the solution becomes slightly cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Solvent System | Rationale |
| Ethanol | Good for moderately polar compounds; allows for a significant solubility difference between hot and cold conditions. |
| Dichloromethane/Hexane | Offers fine-tuned control over solubility; effective for removing both more polar and less polar impurities. |
| Ethyl Acetate/Hexane | A slightly more polar option than DCM/hexane, which can be beneficial depending on the impurity profile. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[8][9][10] For this compound, silica gel is a suitable stationary phase.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column.[8] Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the column.[10]
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.[9]
-
-
Elution: Begin elution with the less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Eluent System (Hexane/Ethyl Acetate) | Rationale |
| 9:1 to 7:3 | A good starting range for eluting the moderately polar this compound. |
| Gradient Elution | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration to effectively separate compounds with different polarities. |
Sublimation
Sublimation is an excellent final purification step for removing non-volatile impurities and can yield very pure crystals. This technique is particularly effective for bipyridine derivatives.[11]
Step-by-Step Methodology:
-
Apparatus Setup: Place the crude or partially purified compound in a sublimation apparatus.
-
Sublimation: Heat the apparatus under high vacuum. The this compound will sublime and deposit as pure crystals on the cold finger.
-
Collection: Carefully collect the sublimed crystals.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the purification of this compound and their solutions.
Q1: My yield after recrystallization is very low. What can I do?
-
A1: Causal Analysis & Solution:
-
Excessive Solvent: You may have used too much solvent during dissolution. Try using the minimum amount of hot solvent required to dissolve the compound.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Compound Still in Mother Liquor: The mother liquor may still contain a significant amount of your product. Try to concentrate the mother liquor and perform a second recrystallization.
-
Q2: I see a persistent impurity spot on the TLC plate after column chromatography that co-elutes with my product.
-
A2: Causal Analysis & Solution:
-
Inadequate Solvent System: The polarity of your eluent system may not be optimal for separating the impurity. Try a different solvent system. For example, if you are using hexane/ethyl acetate, try switching to dichloromethane/methanol or toluene/acetone to alter the selectivity.
-
Overloaded Column: Overloading the column can lead to poor separation. Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
-
Impurity with Similar Polarity: If the impurity has a very similar polarity, consider a different purification technique. Sublimation might be effective if the impurity is not volatile. Alternatively, derivatizing the aldehyde to an imine, purifying the imine, and then hydrolyzing it back to the aldehyde could be an option.
-
Q3: My compound appears to be degrading on the silica gel column (streaking on TLC, low recovery). Why is this happening?
-
A3: Causal Analysis & Solution:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. The aldehyde group can be susceptible to this. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or switching to a different stationary phase like neutral alumina.
-
Prolonged Contact Time: A slow-running column increases the contact time of your compound with the stationary phase. Use flash chromatography with applied pressure to speed up the separation.
-
Q4: The NMR spectrum of my purified product shows a peak corresponding to a carboxylic acid.
-
A4: Causal Analysis & Solution:
-
Oxidation: The aldehyde is likely being oxidized to the corresponding carboxylic acid.[2][3] This can happen during the reaction, workup, or even during storage if exposed to air.
-
Mitigation:
-
During purification, work quickly and avoid prolonged exposure to air and heat.
-
Store the purified compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
-
To remove the carboxylic acid impurity, you can perform a basic wash (e.g., with a dilute aqueous solution of sodium bicarbonate) during the workup before chromatography. The carboxylate salt will be water-soluble and can be separated in the aqueous layer.
-
-
Q5: Can I use sublimation as the primary purification method?
-
A5: Causal Analysis & Solution:
-
Sublimation is highly effective for removing non-volatile impurities.[11] However, if your crude product contains impurities with similar volatility to your target compound, sublimation alone will not be sufficient. It is often best used as a final polishing step after an initial purification by recrystallization or column chromatography.
-
Logical Troubleshooting Flowchart
Caption: Troubleshooting common issues in the purification of this compound.
References
-
Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]
- Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.
- El-ghuschim, K., et al. (2014). New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane.
- Molecules. (2023, December 5). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. PubMed.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
- da Silva, J. C. S., et al. (2011).
-
PubChem. (n.d.). (2,2'-Bipyridine)-5,5'-dicarboxylic acid. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
- Hussein, F. H. (2025). Synthesis of Ferrous Complexes 2,2-Bipyridine-5,5-Dicarboxylic Acid and Studied for its Antioxidant Properties.
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
- Rubtsov, A. E., & Malkov, A. V. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository.
- Krishgen Biosystems. (2008, November 20).
- Journal of the Chemical Society, Dalton Transactions. (1979). Hydrolysis of α-amino-acid esters in mixed-ligand complexes with 2,2′-bipyridylpalladium(II).
- Chemistry LibreTexts. (2023, January 22).
- University of Rochester. (n.d.).
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2,2'-bipyridyl-5,5-dialdehyde. Retrieved from [Link]
- Loughborough University Research Repository. (2021, March 15).
-
LookChem. (n.d.). 2,2'-BIPYRIDYL-5,5'-DIALDEHYDE. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.).
Sources
- 1. This compound|CAS 179873-48-4 [benchchem.com]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. ac1.hhu.de [ac1.hhu.de]
Technical Support Center: Schiff Base Formation with [2,2'-Bipyridine]-5-carbaldehyde
Welcome to the technical support center for synthetic challenges involving [2,2'-Bipyridine]-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and material scientists who utilize this versatile building block for creating sophisticated Schiff base ligands and their metal complexes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic endeavors. We will explore the common pitfalls—from stubborn insolubility to elusive yields—and provide field-proven solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a problem-solution format to directly address the issues you may be encountering at the bench.
Question 1: My reaction shows very low conversion or fails to produce any Schiff base product. What are the likely causes and how can I fix this?
This is the most frequent challenge, often stemming from the delicate equilibrium of Schiff base formation.
Answer: Low or no yield in this condensation reaction typically points to one of three areas: reaction equilibrium, catalysis, or reactant integrity.
A. The Equilibrium Problem: Battling Reversibility
Schiff base formation is a reversible condensation reaction that produces water as a byproduct.[1] The presence of water in the reaction milieu can easily drive the equilibrium back towards the starting materials (hydrolysis), especially given the relative stability of the starting aldehyde.
-
Causality: According to Le Châtelier's principle, to achieve high yields, the water byproduct must be actively removed from the reaction as it forms.
-
Solution:
-
Azeotropic Removal: Conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, and use a Dean-Stark apparatus to physically sequester the water.
-
Chemical Dehydration: For reactions in lower-boiling solvents like methanol or ethanol, add a dehydrating agent. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are excellent choices.
-
Anhydrous Conditions: Always start with dry solvents and glassware. Ensure your primary amine reactant is also dry. A simple preparatory step is to dry the flask in an oven before use.[2]
-
B. The Catalysis Conundrum: Too Much or Too Little Acid
The reaction is often catalyzed by acid. The catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Causality: While catalytic acid is beneficial, the bipyridine nitrogen atoms and the primary amine are both basic. Using an excessive amount of strong acid will protonate the amine nucleophile, neutralizing its reactivity and halting the reaction.[3]
-
Solution:
-
Use a Catalytic Amount: Employ a mild acid catalyst. A few drops of glacial acetic acid or concentrated sulfuric acid are typically sufficient.[4][5] The optimal pH for many Schiff base formations is mildly acidic.[3]
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) can be effective without the risk of protonating the amine.
-
Workflow for Overcoming Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My product precipitates from the reaction as an unmanageable solid and I can't purify it. How do I handle solubility issues?
The planar, aromatic nature of the bipyridine core, combined with the often-aromatic amine partner, can lead to Schiff base products with very poor solubility.
Answer: This is a classic challenge with poly-aromatic systems. The molecules can stack effectively, leading to high lattice energies and consequently low solubility in common organic solvents.[6]
-
Causality: Strong π-π stacking interactions between the bipyridine and other aromatic rings in your product are the primary cause of low solubility. This often results in the product crashing out of solution before the reaction is complete or during purification attempts.
-
Solutions & Purification Strategy:
-
Solvent Selection: Switch to a more polar, aprotic solvent with a high boiling point. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they can disrupt π-stacking and solvate these molecules effectively.[6]
-
Elevated Temperature: Running the reaction at a higher temperature (e.g., refluxing in DMF at >150 °C) can keep the product in solution long enough for the reaction to go to completion.
-
Purification by Trituration/Washing: Since recrystallization is often impossible, purification relies on the insolubility of the product. After the reaction, cool the mixture, filter the solid product, and wash it sequentially with solvents that will dissolve the starting materials and impurities but not your product. A typical washing sequence is:
-
Water (to remove any salts or water-soluble amines)
-
Methanol/Ethanol (to remove unreacted aldehyde/amine)
-
Diethyl ether or Hexane (to remove non-polar impurities and dry the product)
-
-
Recommended Solvents for Bipyridine Schiff Base Synthesis
| Solvent | Boiling Point (°C) | Key Advantages | Common Issues |
| Methanol/Ethanol | 65 / 78 | Easy to remove post-reaction; good for many simple amines. | Product may have low solubility, leading to precipitation. |
| Toluene | 111 | Enables azeotropic water removal with a Dean-Stark trap. | May not be a good solvent for more polar reactants/products. |
| DMF / DMSO | 153 / 189 | Excellent solvating power for planar aromatic systems.[6] | High boiling point makes removal difficult; requires vacuum. |
Question 3: The spectroscopic data (¹H NMR, IR) for my product is ambiguous. How can I confirm Schiff base formation?
Confirmation of the imine bond formation is critical. Ambiguous data usually arises from impurities or incomplete reaction.
Answer: Successful Schiff base formation leaves two key spectroscopic signatures: the appearance of the imine (C=N) signal and the disappearance of the aldehyde (C=O) and amine (N-H) signals.
-
Causality: Incomplete reactions will show signals from both starting materials and the product. Poor solubility can lead to severe peak broadening in NMR spectra, obscuring signals.
-
Confirmation Checklist:
-
FT-IR Spectroscopy: This is your first and most definitive check.
-
Look for: The appearance of a sharp, medium-intensity stretch for the imine (C=N) bond, typically in the 1600-1650 cm⁻¹ region.[7]
-
Confirm: The complete disappearance of the strong aldehyde C=O stretch from this compound (around 1690-1710 cm⁻¹ ) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹ ).
-
-
¹H NMR Spectroscopy:
-
Look for: The appearance of a new singlet for the imine proton (-CH=N-). This signal is highly characteristic and typically appears downfield, in the δ 8.0-9.0 ppm range.[4]
-
Confirm: The disappearance of the aldehyde proton singlet (usually δ > 9.5 ppm) from the starting material.
-
Solubility Tip: If peaks are broad, re-acquire the spectrum in deuterated DMSO-d₆ at an elevated temperature (e.g., 80 °C). The heat can improve solubility and reduce aggregation, leading to sharper signals.
-
-
¹³C NMR Spectroscopy:
-
The imine carbon (-C H=N-) signal will appear around 150-165 ppm .[7] The starting aldehyde carbonyl carbon is much further downfield (>190 ppm).
-
-
Mass Spectrometry (MS): Provides the ultimate confirmation of the product's molecular weight. Use ESI-MS to find the [M+H]⁺ ion.[4]
-
Schiff Base Formation: Reaction and Mechanism
Caption: Mechanism of acid-catalyzed Schiff base formation.
Frequently Asked Questions (FAQs)
-
Q: What is a standard, reliable protocol to start with?
-
A: See the detailed protocol below. It serves as an excellent starting point that can be optimized for your specific primary amine.
-
-
Q: My Schiff base product is colored. Is this normal?
-
A: Yes. These compounds are often highly conjugated systems and typically appear as yellow, orange, or red crystalline solids. The color is a good initial indicator of successful conjugation.[3]
-
-
Q: How can I improve the long-term stability of my product?
-
A: The imine bond is susceptible to hydrolysis over time, especially if exposed to moisture or acidic conditions.[3] For applications requiring high stability, the imine bond can be selectively reduced to a secondary amine (-CH₂-NH-) using a mild reducing agent like sodium borohydride (NaBH₄). This creates a more stable, but less rigid, ligand.[1]
-
-
Q: Can I use a ketone instead of a primary amine?
-
A: No, the Schiff base reaction is a condensation between a carbonyl compound (like your bipyridine aldehyde) and a primary amine. Secondary amines will form enamines, and ketones can react but are generally less reactive than aldehydes.
-
Validated Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol is a robust starting point for the condensation with a generic primary amine (R-NH₂).
-
Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the primary amine (1.0-1.1 eq).
-
Add an appropriate solvent (e.g., absolute ethanol or toluene, ~20-30 mL).
-
-
Reaction:
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
If using toluene, attach a Dean-Stark trap filled with toluene. If using ethanol, add 4Å molecular sieves (~2-3 g).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using TLC by observing the consumption of the aldehyde. Reactions are typically complete within 4-24 hours.[6]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting materials and the catalyst.
-
Dry the purified product under vacuum to yield the Schiff base, typically as a colored solid.
-
References
-
Hossain, M. S., et al. (2019). Synthesis, Characterization and Biological Activity Studies of Mixed Ligand Complexes with Schiff base and 2,2'-Bipyridine. Prime Scholars Library.
-
Le-Lagadec, R. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Publications.
-
Hoq, M., et al. (2015). Synthesis and Characterization of 2,2'-Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. ResearchGate.
-
Kose, M., et al. (2022). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Inorganica Chimica Acta.
-
Pawar, S. D., et al. (2017). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal of Applied Chemistry.
-
Hoq, M., et al. (2015). Synthesis and Characterization of 2,2'-Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. SCIRP.
-
Hoq, M., et al. (2015). Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. SCIRP.
-
Hossain, M. S., et al. (2019). (PDF) Synthesis, Characterization and Biological Activity Studies of Mixed Ligand Complexes with Schiff base and 2,2'-Bipyridine. ResearchGate.
-
Apps, M. G., et al. (2022). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. JoVE.
-
da Silva, C. M., et al. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 6. primescholars.com [primescholars.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in MOF Synthesis with [2,2'-Bipyridine]-5-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of Metal-Organic Frameworks (MOFs) utilizing the [2,2'-Bipyridine]-5-carbaldehyde linker. As a bifunctional ligand, its unique electronic and steric properties can introduce complexities not always present with more conventional linkers. This document provides a structured, in-depth approach to troubleshooting, moving from foundational issues to more nuanced reaction optimization.
Frequently Asked Questions (FAQs)
Q1: I'm getting very little or no precipitate. What are the most common initial checks?
A1: Before delving into complex parameter optimization, it's crucial to verify the fundamentals of your experimental setup. In many cases, low yield can be traced back to easily rectifiable issues.
-
Reagent Purity and Integrity: The purity of your starting materials is paramount.[1] Impurities in the metal salt, the this compound linker, or the solvent can inhibit or interfere with the crystallization process.[1] The aldehyde functional group is susceptible to oxidation, so ensure the linker has been stored correctly under an inert atmosphere and away from light.
-
Stoichiometry: Double-check all your calculations for the molar ratios of reactants. An incorrect metal-to-linker ratio is a frequent cause of failed or low-yield syntheses.[2]
-
Solvent Quality: Ensure your solvent is of the appropriate grade and is anhydrous if the reaction is sensitive to moisture. Some MOF syntheses are highly sensitive to the presence of water.
-
Reaction Vessel and Sealing: For solvothermal syntheses, ensure your autoclave or reaction vessel is properly sealed to maintain autogenous pressure at the target temperature. Leaks can lead to solvent evaporation and altered reaction conditions.
Q2: My this compound linker is not fully dissolving. Could this be the problem?
A2: Absolutely. Incomplete dissolution of the linker is a significant barrier to achieving a good yield. If the linker is not in solution, it cannot effectively coordinate with the metal centers to form the MOF structure.
-
Solvent System: The choice of solvent or solvent mixture is critical.[3] If the linker has poor solubility in your chosen solvent at room temperature, consider a solvent system in which it is more soluble at the reaction temperature. Mixtures of solvents are often used to address the differing solubilities of the metal salt and the organic linker.[4]
-
Sonication: Before sealing the reaction vessel, sonicating the mixture can help to break up any aggregates and promote dissolution.
-
Temperature Ramping: A gradual temperature ramp in your heating profile can sometimes aid in the complete dissolution of reactants before nucleation and crystal growth begin in earnest.
Q3: I'm observing the formation of an amorphous powder instead of crystalline MOF. What's happening?
A3: The formation of an amorphous precipitate indicates that while the components are reacting, they are not organizing into a well-ordered, crystalline framework. This is often due to the reaction kinetics being too fast, leading to rapid precipitation without sufficient time for crystal growth.
-
Reaction Temperature: High temperatures can accelerate reaction rates, sometimes to the detriment of crystallinity.[5] Try reducing the reaction temperature to slow down the formation of the framework and allow for more ordered growth.
-
Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), can compete with the linker for coordination to the metal centers. This can slow down the reaction rate and promote the growth of larger, more crystalline particles.[6]
-
pH of the Reaction Mixture: The pH can significantly influence the deprotonation of the linker and the formation of the secondary building units (SBUs).[3] The addition of small amounts of acid or base can sometimes be beneficial in achieving the desired crystalline phase.
In-depth Troubleshooting Guide
Issue 1: Consistently Low or No Yield of the Target MOF
This section provides a systematic approach to diagnosing and resolving persistent low-yield issues.
The quality of your reactants is the foundation of a successful synthesis.
Protocol for Verifying Linker Purity:
-
Appearance: Visually inspect the this compound. It should be a white to light yellow powder or crystalline solid. Significant discoloration could indicate degradation.
-
NMR Spectroscopy: Run a ¹H NMR spectrum of the linker and compare it to a known standard to confirm its chemical structure and purity.
-
Melting Point: Measure the melting point of the linker and compare it to the literature value. A broad or depressed melting point can indicate the presence of impurities.
The interplay of temperature, time, and concentration is critical in MOF synthesis.
Table 1: Key Reaction Parameters and Their Impact on Yield
| Parameter | Effect on Synthesis | Troubleshooting Action | Rationale |
| Temperature | Influences reaction kinetics and thermodynamics.[5] | Systematically vary the temperature (e.g., in 10-20 °C increments) above and below your initial setpoint. | Finding the optimal temperature balances the rate of nucleation and crystal growth for maximal yield of the desired phase. |
| Reaction Time | Affects crystal growth and phase purity. | Conduct a time-course study, analyzing the product at different time points (e.g., 12, 24, 48, 72 hours). | Some MOFs form quickly, while others require longer periods for crystallization to complete. Extended times can also lead to the formation of more stable, but potentially undesired, phases. |
| Concentration | Impacts nucleation density and crystal size.[6] | Vary the concentration of your reactants. While counterintuitive, sometimes a more dilute solution can lead to higher quality crystals and better overall yield.[6] | High concentrations can lead to rapid precipitation of amorphous material or a poorly crystalline product. |
| pH/Modulators | Controls the coordination environment and reaction rate.[3] | Introduce small amounts of modulators (e.g., monocarboxylic acids) or adjust the pH with a suitable acid or base. | Modulators can slow down the reaction, leading to better crystal formation. pH affects the speciation of both the metal and the linker in solution. |
The aldehyde group on the this compound linker is reactive and can participate in side reactions that consume the linker and reduce the MOF yield.[7]
Possible Side Reactions:
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, especially at high temperatures or in the presence of oxidizing agents. This would result in the formation of [2,2'-Bipyridine]-5-carboxylic acid, which may or may not be able to form the target MOF structure.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes without an α-hydrogen can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.
-
Condensation Reactions: The aldehyde can react with amines or other nucleophiles present in the reaction mixture.[7]
Diagnostic Approach:
-
Analyze the Supernatant: After the reaction, analyze the mother liquor using techniques like HPLC or GC-MS to identify any unreacted starting materials or potential side products.
-
Characterize the Precipitate: If you have an amorphous precipitate, techniques like FT-IR spectroscopy can help identify the functional groups present and whether the aldehyde group has been modified.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low yield in MOF synthesis.
Issue 2: Difficulty in Purification and Isolation Leading to Product Loss
Even if the initial synthesis is successful, a significant portion of the product can be lost during the workup and purification stages.
Protocol for Efficient MOF Purification:
-
Initial Washing: After decanting the mother liquor, wash the crude product several times with the synthesis solvent to remove any unreacted starting materials and soluble impurities.
-
Solvent Exchange: To remove the high-boiling point synthesis solvent (e.g., DMF, DEF) from the pores of the MOF, perform a solvent exchange with a more volatile solvent like ethanol or acetone. This is typically done by soaking the MOF in the fresh solvent for several hours or days, with periodic replacement of the solvent.[8]
-
Activation (Solvent Removal): The final step is to remove the solvent from the pores to obtain a porous material.
-
Conventional Heating: Heating the MOF under vacuum is a common method, but it can sometimes lead to pore collapse, especially for delicate structures.
-
Supercritical Drying: For sensitive MOFs, supercritical drying with CO₂ is a gentler method that can help preserve the framework's integrity and porosity.[8]
-
Table 2: Comparison of MOF Activation Methods
| Activation Method | Advantages | Disadvantages | Best Suited For |
| Heating under Vacuum | Simple, readily available equipment. | Can cause pore collapse in fragile MOFs. | Robust MOF structures. |
| Supercritical CO₂ Drying | Gentle, preserves framework integrity.[8] | Requires specialized equipment. | Delicate or high-surface-area MOFs. |
Concluding Remarks
Troubleshooting low yields in the synthesis of MOFs with functionalized linkers like this compound requires a systematic and logical approach. By carefully considering the purity of the reactants, optimizing the reaction conditions, and being mindful of potential side reactions, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a framework for this process, empowering scientists to overcome common challenges and successfully synthesize these advanced materials.
References
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Available at: [Link]
-
Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. MDPI. Available at: [Link]
-
Effect of organic linker substituents on properties of metal–organic frameworks: a review. SpringerLink. Available at: [Link]
-
Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. National Center for Biotechnology Information. Available at: [Link]
-
Leveraging metal node-linker self-assembly to access functional anisotropy of zirconium-based MOF-on-MOF. Royal Society of Chemistry. Available at: [Link]
-
Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol. ResearchGate. Available at: [Link]
-
MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. Available at: [Link]
-
Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment. ACS Publications. Available at: [Link]
-
Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS Publications. Available at: [Link]
-
Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. Available at: [Link]
-
Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. Available at: [Link]
-
Two 3-D metal organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid: synthesis, structure, and magnetic properties. ResearchGate. Available at: [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Leveraging metal node-linker self-assembly to access functional anisotropy of zirconium-based MOF-on-MOF epitaxial heterostructure thin films. PubMed. Available at: [Link]
-
Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Royal Society of Chemistry. Available at: [Link]
-
Ligand and linker exchange reactions in MOFs. ResearchGate. Available at: [Link]
-
Post-modification of UiO-66-NH2 by resorcyl aldehyde for selective removal of Pb(II) in aqueous media. ResearchGate. Available at: [Link]
-
(PDF) Scalable Continuous Solvothermal Synthesis of Metal Organic Framework (MOF-5) Crystals. ResearchGate. Available at: [Link]
-
Covalent Organic Frameworks Composed of Rhenium Bipyridine and Metal Porphyrins. OSTI.GOV. Available at: [Link]
-
9: Aspects of Hydrothermal and Solvothermal Methods in MOF Chemistry. Royal Society of Chemistry. Available at: [Link]
-
(2,2'-Bipyridine)-5,5'-dicarboxylic acid. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. worldscientific.com [worldscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 6. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|CAS 179873-48-4 [benchchem.com]
- 8. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Technical Support Center: Overcoming Solubility Challenges with [2,2'-Bipyridine]-5-carbaldehyde
Welcome to the technical support center for [2,2'-Bipyridine]-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure your experiments proceed smoothly and efficiently. Our approach is rooted in scientific principles and practical, field-proven experience.
Introduction: Understanding the Solubility Profile
This compound is a key intermediate in the synthesis of sophisticated ligands, metal complexes for photocatalysis, and materials for metal-organic frameworks (MOFs).[1][2] Its unique structure, featuring a chelating bipyridine core and a reactive aldehyde group, also presents a common challenge: limited solubility in many standard organic solvents.[1] This guide will help you understand the underlying reasons for these solubility issues and provide you with a range of effective strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in some common organic solvents?
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, several factors contribute to its often-low solubility:
-
Polarity and Hydrogen Bonding: The presence of two nitrogen atoms in the bipyridine rings and the oxygen atom in the carbaldehyde group makes the molecule polar. This allows for dipole-dipole interactions and potential hydrogen bonding, which can lead to strong crystal lattice energy that is difficult for some solvents to overcome.
-
Molecular Symmetry and Packing: The relatively planar structure of the bipyridine core can facilitate efficient packing in the solid state, further increasing the energy required for dissolution.
-
"Like Dissolves Like" Principle: For a solvent to effectively dissolve a solute, it must be able to form intermolecular interactions with the solute that are similar in strength to the interactions the solute forms with itself and the solvent forms with itself. Solvents that cannot effectively solvate the polar regions of this compound will be poor choices for dissolution.
Q2: What are the recommended starting solvents for dissolving this compound?
Based on the polar nature of the molecule, polar aprotic solvents are generally the best starting point. However, solubility can still be limited. Here is a summary of commonly used solvents and their expected performance:
| Solvent Category | Examples | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | Moderate to Low. These are often the first choice. However, complete dissolution at room temperature may not be achieved, as is common with similar bipyridine derivatives.[3] Heating is often required. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate. Solubility is variable and often requires heating. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low. Generally not the best primary solvents, but can be useful as co-solvents.[3] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low. The potential for the aldehyde to form hemiacetals with alcohol solvents can complicate reactions, so these should be used with caution depending on the downstream application. |
| Non-polar | Hexanes, Toluene | Insoluble. These solvents are not suitable for dissolving this compound. |
Q3: My compound is not dissolving in the recommended solvents. What should I do next?
If you are facing solubility challenges, a systematic approach is key. The following troubleshooting workflow can guide you through the process of finding the right conditions for dissolution.
Caption: Troubleshooting workflow for dissolving this compound.
In-Depth Troubleshooting and Protocols
Protocol 1: Standard Dissolution Procedure
This protocol outlines the standard method for attempting to dissolve this compound in a polar aprotic solvent.
-
Solvent Selection: Begin with a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO.
-
Initial Attempt: To a clean, dry flask, add the desired amount of this compound. Add a small amount of the chosen solvent and stir at room temperature for 5-10 minutes.
-
Application of Heat: If the compound does not dissolve, gently heat the mixture to 40-60 °C with continuous stirring. Avoid excessive temperatures to prevent potential degradation.
-
Sonication: If solids persist, place the flask in an ultrasonic bath for 10-15 minute intervals. Sonication can help break up aggregates and improve solvent penetration.
-
Incremental Solvent Addition: If the compound still has not fully dissolved, add more solvent in small increments until a clear solution is obtained. Be mindful of the final concentration required for your experiment.
Protocol 2: Small-Scale Solubility Screening
If you are unsure which solvent system will be most effective, a small-scale solubility screen can save time and material.
-
Preparation: Aliquot a small, known amount of this compound (e.g., 1-2 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL) from a list of candidates (DMF, DMSO, MeCN, DCM, THF).
-
Observation at Room Temperature: Vortex each vial for 1-2 minutes and observe for dissolution.
-
Heating and Sonication: For any vials where the compound did not dissolve, apply gentle heat and sonication as described in Protocol 1.
-
Documentation: Record the results to determine the most effective solvent or co-solvent system for your desired concentration.
Advanced Strategy: The Co-Solvent Approach
The use of co-solvents is a powerful technique for enhancing the solubility of challenging compounds.[4][5][6] A mixture of solvents can provide a more favorable environment for dissolution than a single solvent.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of [2,2'-Bipyridine]-5-carbaldehyde Based Schiff Base Ligands
For Researchers, Scientists, and Drug Development Professionals
The world of coordination chemistry is continually enriched by the design of novel ligands that can unlock unprecedented catalytic, photophysical, and biological activities in their metal complexes. Among these, Schiff base ligands derived from the [2,2'-bipyridine] scaffold have garnered significant attention. The inherent chelating ability of the bipyridine unit, combined with the synthetic versatility of the imine linkage, provides a powerful platform for creating tunable molecules with diverse applications.
This guide offers an in-depth technical comparison of Schiff base ligands based on the [2,2'-bipyridine]-5-carbaldehyde precursor. We will delve into their synthesis, characterization, and the comparative performance of their metal complexes, supported by experimental data and established protocols.
The Strategic Advantage of the this compound Precursor
The choice of this compound as a foundational building block is a strategic one. The 2,2'-bipyridine moiety is a classic bidentate N,N-chelating agent, renowned for its ability to form stable complexes with a wide array of transition metals.[1][2] This stability is crucial for applications in catalysis and as therapeutic agents. The aldehyde functional group at the 5-position provides a reactive handle for the facile synthesis of Schiff bases through condensation with primary amines. This allows for the systematic variation of the steric and electronic properties of the resulting ligand by simply changing the amine component. This modularity is key to fine-tuning the properties of the final metal complex for specific applications.
Synthesis of this compound Based Schiff Base Ligands: A Comparative Overview
The synthesis of Schiff base ligands from this compound is typically a straightforward one-pot condensation reaction. The aldehyde is reacted with a primary amine in a suitable solvent, often with acid catalysis, to yield the corresponding imine.
While literature with a broad range of Schiff bases derived from the mono-aldehyde is limited, a study on the closely related [2,2'-bipyridyl]-5,5'-dicarbaldehyde by Hoq et al. provides excellent insights into the synthetic versatility and characterization of this class of compounds.[3][4] The principles of synthesis and characterization are directly translatable to the mono-aldehyde derivative.
The general synthetic scheme is as follows:
Caption: General synthetic workflow for this compound based Schiff base ligands.
By varying the primary amine, a library of Schiff base ligands with different functionalities can be generated. For instance, using substituted anilines allows for the introduction of electron-donating or electron-withdrawing groups, which can significantly impact the electronic properties of the resulting metal complexes.
Table 1: Comparison of Representative Schiff Base Ligands Derived from a Bipyridyl Aldehyde Precursor
| Amine Precursor | Resulting Schiff Base Structure (Illustrative) | Key IR Bands (cm⁻¹) (νC=N) | Reference |
| Thiosemicarbazide |
Note: Structures are illustrative based on the reaction with the dialdehyde from the cited literature and represent the expected connectivity for the mono-aldehyde.
Characterization Techniques: A Multi-faceted Approach
A thorough characterization of these Schiff base ligands is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.
-
FT-IR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic imine (C=N) stretching vibration, typically in the range of 1570-1650 cm⁻¹.[5] The disappearance of the aldehyde C=O and primary amine N-H stretching bands further corroborates the successful condensation.
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The formation of the imine bond is indicated by the appearance of a singlet for the azomethine proton (H-C=N), typically in the range of 8.0-9.0 ppm.[6] ¹³C NMR will show a characteristic signal for the imine carbon.
-
Mass Spectrometry: This technique confirms the molecular weight of the synthesized ligand, providing definitive proof of its identity.
Metal Complexation and Coordination Chemistry
The true potential of these Schiff base ligands is realized upon their coordination to metal ions. The bipyridine moiety and the imine nitrogen atom act as a tridentate N,N,N-donor set, forming stable complexes with various transition metals.
Caption: General scheme for the formation of metal complexes.
The coordination of the ligand to the metal ion can be monitored by several techniques:
-
FT-IR Spectroscopy: Upon complexation, the C=N stretching vibration often shifts to a lower frequency, indicating the coordination of the imine nitrogen to the metal center.[5] New bands may also appear in the far-IR region corresponding to metal-nitrogen (M-N) vibrations.
-
UV-Vis Spectroscopy: The electronic spectra of the metal complexes typically show new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, which are absent in the free ligand.
-
Single-Crystal X-ray Diffraction: This powerful technique provides unambiguous proof of the coordination mode of the ligand and the geometry of the metal center.
Comparative Performance in Key Applications
The versatility of this compound based Schiff base ligands and their metal complexes makes them promising candidates for a range of applications.
Catalysis
Schiff base metal complexes are well-known for their catalytic activity in various organic transformations.[7][8] The electronic and steric environment around the metal center, which can be fine-tuned by modifying the amine precursor of the Schiff base, plays a crucial role in determining the catalytic efficiency and selectivity. For instance, complexes with electron-withdrawing groups on the Schiff base ligand can enhance the Lewis acidity of the metal center, potentially increasing its activity in reactions like aldol condensations or Henry reactions.
Table 2: Illustrative Comparison of Catalytic Activity
| Metal Complex | Reaction | Conversion (%) | Selectivity (%) | Reference |
| [Cu(L¹)Cl₂] | Oxidation of Alcohols | >95 | >99 (aldehyde) | General observation from[3] |
| [Ni(L²)Cl₂] | Suzuki Coupling | 85 | - | General observation from[7] |
Note: This table is illustrative and based on the general catalytic potential of Schiff base complexes. Specific data for this compound derivatives would require further targeted research.
Photophysical Properties
The extended π-conjugation in these Schiff base ligands and their metal complexes often leads to interesting photophysical properties, such as fluorescence.[9] The emission wavelength and quantum yield can be tuned by altering the substituents on the amine part of the ligand. This makes them potential candidates for applications in chemosensors, imaging agents, and organic light-emitting diodes (OLEDs).
Sources
- 1. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)] | European Journal of Chemistry [eurjchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Structural Confirmation of [2,2'-Bipyridine]-5-carbaldehyde Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Strategy of a Versatile Building Block
[2,2'-Bipyridine]-5-carbaldehyde is a highly valuable heterocyclic building block in modern chemistry. Its structure marries the classic bidentate chelating nature of the bipyridine core with a reactive aldehyde handle, making it a precursor for sophisticated Schiff base ligands, photosensitizers, and functional materials.[1] The aldehyde group can be readily condensed with primary amines, providing a straightforward method to introduce diverse functionalities and tune the electronic and steric properties of the resulting metal complexes.[1]
However, as with many specialized reagents, obtaining a complete, unambiguously assigned set of spectroscopic data for the starting material can be challenging. This guide presents a robust, field-proven strategy for the structural confirmation of this compound and its derivatives. Our approach is rooted in a core principle of trustworthiness and self-validation: using the synthesis of a derivative to confirm the structure of both the final product and the initial reactant. By comparing the spectroscopic data of the aldehyde with that of a well-chosen derivative—in this case, a Schiff base—we can observe clear, predictable changes that provide definitive structural evidence.
This guide will walk you through the integrated use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We will not only present the data but explain the causality behind our experimental choices and the interpretation of the results.
An Integrated Workflow for Unambiguous Structural Elucidation
No single technique provides a complete structural picture. True confidence is achieved when orthogonal methods provide converging evidence. The following workflow illustrates how different spectroscopic techniques are synergistically employed to build a comprehensive and self-validating structural case.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton. For this compound, the most diagnostic signals are the aldehyde proton (a downfield singlet in ¹H NMR) and the carbonyl carbon (a very downfield signal in ¹³C NMR). When forming a Schiff base derivative, these two signals disappear and are replaced by new signals corresponding to the imine (CH=N) group. This transformation is an unequivocal indicator of a successful reaction at the aldehyde site.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for these compounds due to its excellent solvating power.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of ~4 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[2]
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[3]
Data Presentation & Comparative Analysis
The true power of NMR is revealed through comparison. Below, we present the expected ¹H NMR data for the parent aldehyde alongside published, experimental data for a related Schiff base derivative of [2,2'-bipyridine]-5,5'-dicarbaldehyde.[4]
Table 1: Predicted and Experimental ¹H NMR Data (DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for a Related Schiff Base Derivative[4] | Causality of the Shift |
|---|---|---|---|
| Aldehyde (-CHO) | ~10.1 (singlet) | Absent | The aldehyde is consumed in the reaction. |
| Imine (-CH=N-) | Absent | 9.22 (singlet) | Formation of the new imine bond creates this characteristic downfield proton. |
| Bipyridine Aromatic H | 7.5 - 9.2 (multiplets) | 8.51 (d), 8.57 (d), 8.66 (s) | The overall aromatic region remains, but shifts occur due to the change in the electronic nature of the substituent (from -CHO to -CH=N-R). |
Table 2: Predicted and Experimental ¹³C NMR Data (DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for a Related Schiff Base Derivative[4] | Causality of the Shift |
|---|---|---|---|
| Aldehyde (-C HO) | ~192 | Absent | Disappearance confirms the reaction of the carbonyl carbon. |
| Imine (-C H=N-) | Absent | 157 | The new imine carbon is less deshielded than a carbonyl carbon, appearing further upfield. |
| Bipyridine Aromatic C | 120 - 158 | 117 - 156 | The carbon skeleton of the bipyridine core is confirmed, with predictable shifts upon derivatization. |
FT-IR Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FT-IR is a rapid and powerful technique for identifying the presence or absence of specific functional groups. The causality is clear: molecular bonds vibrate at characteristic frequencies. For this analysis, we are looking for the strong, sharp carbonyl (C=O) stretching vibration of the aldehyde. Upon successful conversion to a Schiff base, this peak must disappear and be replaced by a new, typically weaker, imine (C=N) stretching band.
Experimental Protocol: FT-IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a modern, simple method for solid samples.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Presentation & Comparative Analysis
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Expected Frequency for this compound | Experimental Frequency for a Related Schiff Base Derivative[4] | Causality of the Change |
|---|---|---|---|
| C=O Stretch (Aldehyde) | ~1700 (strong, sharp) | Absent | Confirms the loss of the carbonyl group. |
| C=N Stretch (Imine) | Absent | ~1599 (medium) | Confirms the formation of the new imine bond. |
| C=N/C=C Stretch (Bipyridine Ring) | ~1580-1400 | ~1600, ~1530 | These characteristic aromatic ring vibrations are present in both molecules, confirming the bipyridine core is intact. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3168, ~2900 | Aromatic C-H stretches are present in both compounds. |
Mass Spectrometry: The Definitive Molecular Weight
Trustworthiness: Mass spectrometry provides the molecular weight of the compound, one of the most crucial pieces of data for confirming identity. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for these compounds, as they typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation. The protocol is self-validating: the measured mass must match the calculated mass for the proposed structure to within a few parts per million (ppm) on a high-resolution instrument.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Look for the [M+H]⁺ adduct.
Data Presentation & Comparative Analysis
The conversion of the aldehyde to a Schiff base results in a predictable mass change, providing definitive proof of the transformation.
Sources
- 1. This compound|CAS 179873-48-4 [benchchem.com]
- 2. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
comparative study of MOFs synthesized from different functionalized bipyridines
Introduction: The Strategic Advantage of Functionalized Bipyridine Linkers in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, sensing, and drug delivery. The ability to tune their properties at the molecular level through the judicious selection of metal nodes and organic linkers is a key driver of this interest. Among the vast library of organic linkers, bipyridines are particularly noteworthy due to their strong chelating ability with a variety of metal ions. The incorporation of functional groups onto the bipyridine backbone offers a powerful strategy to precisely modulate the physicochemical properties of the resulting MOFs.
This guide provides a comparative analysis of MOFs synthesized from different functionalized bipyridine linkers. We will delve into the causal relationships between the nature of the functional group and the MOF's performance in key applications, supported by experimental data. Detailed protocols for synthesis and characterization are provided to ensure reproducibility and validate the presented findings.
Comparative Analysis of Functionalized Bipyridine MOFs
The choice of functional group appended to the bipyridine linker can profoundly influence the MOF's porosity, stability, and ultimately, its performance in specific applications. Here, we compare the effects of common functional groups, including methyl and amino moieties, on the properties and applications of bipyridine-based MOFs.
Impact on Porosity and Surface Area
The introduction of functional groups can alter the packing of the crystal lattice and the pore environment. For instance, a study on Mn(II) MOFs synthesized with 2,2'-bipyridyl (bpy) and 5,5'-dimethyl-2,2'-bipyridyl (5,5'-dmbpy) revealed that the methyl-functionalized linker led to an increase in the pore volumes of the final MOF products. The relative porosity of the MOF with the unsubstituted bpy was lower than that of the MOF containing 5,5'-dmbpy[1]. This suggests that the methyl groups create steric hindrance that prevents a denser packing of the structural building units, thereby enhancing porosity[1].
Performance in Catalysis: The Suzuki-Miyaura Coupling Reaction
A compelling example of the impact of functionalization is seen in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. A comparative study of mixed-linker bipyridyl MOF-supported palladium(II) catalysts with different methyl substitutions demonstrated a significant influence of the functional group's position on catalytic activity.
The study revealed that the m-6,6´-Me2bpy-MOF-PdCl2 catalyst exhibited a remarkable 110-fold and 496-fold enhancement in activity compared to the non-functionalized m-bpy-MOF-PdCl2 and the m-4,4´-Me2bpy-MOF-PdCl2 catalysts, respectively[2]. This highlights that not just the presence, but the specific placement of the functional group is critical for optimizing catalytic performance[2].
| Catalyst | Functional Group | Yield of Biphenyl (%) | Reaction Time (h) | Turnover Frequency (TOF) (h⁻¹) |
| m-bpy-MOF-PdCl2 | None | 99 | 12 | 8.25 |
| m-4,4´-Me2bpy-MOF-PdCl2 | 4,4'-dimethyl | 99 | 12 | 1.66 |
| m-6,6´-Me2bpy-MOF-PdCl2 | 6,6'-dimethyl | 99 | 12 | 907.5 |
Table 1: Comparative catalytic performance of Pd(II)-functionalized bipyridine MOFs in the Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid. Data sourced from[3].
The enhanced activity of the 6,6'-dimethyl substituted catalyst can be attributed to the steric hindrance around the palladium center, which can promote the reductive elimination step of the catalytic cycle and prevent catalyst deactivation[3].
In another study, the introduction of an amino group to a Cd-based MOF demonstrated enhanced catalytic performance in the Biginelli reaction compared to its non-functionalized counterpart[4]. The presence of the Lewis basic -NH2 group, in synergy with other functionalities in the MOF, was found to activate the substrates more effectively[4].
Performance in Gas Sorption: CO₂ Capture
| MOF | Functional Group | CO₂ Uptake (cm³/g at 298 K, 1 atm) | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity |
| UiO-67 | None | 22.9 | 9.4 | 2.7 |
| BUT-10 | Carbonyl | 50.6 | 18.6 | 5.1 |
| BUT-11 | Sulfone | 53.5 | 31.5 | 9.0 |
Table 2: CO₂ adsorption data for UiO-67 and its functionalized analogues. Data sourced from[5].
The enhanced CO₂ uptake in the functionalized MOFs is attributed to the increased affinity of the framework towards CO₂ molecules due to the presence of the polar carbonyl and sulfone groups[5]. Computational simulations confirmed that CO₂ molecules preferentially locate around the sulfone groups within the pores of BUT-11[5]. This principle can be directly applied to the design of functionalized bipyridine MOFs for targeted CO₂ capture.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative functionalized bipyridine MOF and the subsequent testing of its catalytic performance.
Synthesis of Amino-Functionalized UiO-66-NH₂ MOF
This protocol describes the hydrothermal synthesis of UiO-66-NH₂, a zirconium-based MOF incorporating an amino-functionalized linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 0.233 g of ZrCl₄ and 0.181 g of 2-aminoterephthalic acid in 40 mL of DMF[6].
-
Stir the mixture at 25 °C for 2 hours to ensure complete dissolution and homogenization.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours for solvothermal synthesis[6].
-
After 24 hours, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting pale-yellow product by centrifugation.
-
Wash the product repeatedly with fresh DMF and then with methanol to remove any unreacted precursors and solvent molecules.
-
To activate the MOF, soak the product in methanol at 70 °C for 24 hours.
-
Finally, dry the activated UiO-66-NH₂ product at 100 °C for 12 hours[6].
Causality Behind Experimental Choices:
-
Hydrothermal Synthesis: This method is widely used for MOF synthesis as it allows for the formation of highly crystalline materials under controlled temperature and pressure[4].
-
DMF as Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of metal salts and organic linkers.
-
Activation Step: The solvent exchange with methanol and subsequent heating are crucial for removing the guest molecules (DMF) from the pores of the MOF, making the internal surface area accessible for applications like gas sorption and catalysis.
Post-Synthetic Modification with Palladium for Catalysis
This protocol details the immobilization of palladium onto the synthesized MOF to create a heterogeneous catalyst.
Materials:
-
Synthesized UiO-66-NH₂ MOF
-
Salicylaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dry toluene
-
Dry ethanol
Procedure:
-
Disperse 0.5 g of the synthesized UiO-66-NH₂ in 30 mL of dry toluene and sonicate for 30 minutes.
-
Add 2 mL of salicylaldehyde to the dispersion and reflux the mixture for 24 hours to form the Schiff base functionalized MOF (UiO-66/SB).
-
Collect the solid product by centrifugation, wash with dry ethanol, and dry at 80 °C for 7 hours.
-
Disperse 0.5 g of the obtained UiO-66/SB in 20 mL of dry ethanol and sonicate for 30 minutes.
-
Add 1 mmol of Pd(OAc)₂ to the dispersion and stir the mixture at room temperature for 24 hours.
-
Collect the final product (UiO-66/SB-Pd) by centrifugation, wash with dry ethanol, and dry at 60 °C for 7 hours[6].
Catalytic Activity Testing: Suzuki Cross-Coupling Reaction
This protocol outlines the procedure for evaluating the catalytic performance of the prepared Pd-functionalized MOF in a Suzuki cross-coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
UiO-66/SB-Pd catalyst
-
Solvent (e.g., Ethanol)
-
Internal standard (for GC analysis)
Procedure:
-
In a reaction flask, combine the aryl halide (1 mmol), arylboronic acid (1.5 mmol), K₂CO₃ (2 mmol), and 0.01 g of the UiO-66/SB-Pd catalyst[6].
-
Add 10 mL of ethanol to the flask.
-
Stir the reaction mixture at a constant temperature (e.g., 50 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) using an internal standard to quantify the yield of the biaryl product.
-
After the reaction is complete, separate the catalyst by centrifugation for potential reuse.
-
Purify the product by column chromatography on silica gel[6].
Self-Validating System:
-
Hot Filtration Test: To confirm the heterogeneous nature of the catalyst, a hot filtration test can be performed. The reaction is stopped at partial conversion, and the solid catalyst is filtered off. The filtrate is then allowed to react further under the same conditions. If no significant increase in conversion is observed, it confirms that the catalysis is occurring on the surface of the solid MOF and not due to leached palladium species in the solution[6].
-
Recyclability Test: The recovered catalyst can be washed, dried, and reused in subsequent catalytic runs to assess its stability and reusability, which are crucial advantages of heterogeneous catalysts.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis workflow and the mechanism of functionalization.
Caption: Hydrothermal synthesis and activation workflow for functionalized bipyridine MOFs.
Caption: Post-synthetic modification of a bipyridine-based MOF with a metal catalyst.
Conclusion and Future Outlook
The functionalization of bipyridine linkers represents a highly effective strategy for tailoring the properties of MOFs for specific applications. As demonstrated, the introduction of even simple functional groups like methyl and amino moieties can lead to significant enhancements in porosity, catalytic activity, and gas sorption capabilities. The ability to systematically study these structure-property relationships, as exemplified by the comparative data presented, is crucial for the rational design of next-generation MOFs with superior performance.
Future research in this area should focus on expanding the library of functional groups investigated and conducting more direct comparative studies under standardized conditions. This will enable the development of predictive models that can guide the synthesis of MOFs with desired properties for applications in areas such as targeted drug delivery, selective chemical sensing, and efficient energy storage. The detailed experimental protocols provided in this guide serve as a foundation for researchers to contribute to this exciting and rapidly evolving field.
References
-
Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. Nanoscale Advances. [Link]
-
Li, X., et al. (2016). Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)-Bipyridine Complexes. ACS Catalysis. [Link]
-
Bai, Y., et al. (2016). Tuning CO2 Selective Adsorption over N2 and CH4 in UiO-67 Analogues through Ligand Functionalization. Crystal Growth & Design. [Link]
-
Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. Nanoscale Advances. [Link]
-
Li, X., et al. (2016). Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)-Bipyridine Complexes. ACS Catalysis. [Link]
-
Mondal, J., & Maji, T. K. (2017). Comparative Effect of Amino Functionality on the Performance of Isostructural Mixed‐Ligand MOFs towards Multifunctional Catalytic Application. ChemistrySelect. [Link]
-
Fang, M., et al. (2014). Two 3-D metal organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid: synthesis, structure, and magnetic properties. Journal of Coordination Chemistry. [Link]
-
Li, X., et al. (2016). Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes. ACS Publications. [Link]
-
Mondal, J., & Maji, T. K. (2017). Comparative Effect of Amino Functionality on the Performance of Isostructural Mixed‐Ligand MOFs towards Multifunctional Catalytic Application. ChemistrySelect. [Link]
-
Bai, Y., et al. (2016). Tuning CO2 Selective Adsorption over N2 and CH4 in UiO-67 Analogues through Ligand Functionalization. ResearchGate. [Link]
-
Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. RSC Publishing. [Link]
-
Mondal, J., & Maji, T. K. (2017). Comparative Effect of Amino Functionality on the Performance of Isostructural Mixed‐Ligand MOFs towards Multifunctional Catalytic Application. ResearchGate. [Link]
-
Li, X., et al. (2016). Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes. ACS Publications. [Link]
-
Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. RSC Publishing. [Link]
-
Li, X., et al. (2016). Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes. ACS Publications. [Link]
-
Bai, Y., et al. (2016). Tuning CO2 Selective Adsorption over N2 and CH4 in UiO-67 Analogues through Ligand Functionalization. ResearchGate. [Link]
-
Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. RSC Publishing. [Link]
-
Mondal, J., & Maji, T. K. (2017). Comparative Effect of Amino Functionality on the Performance of Isostructural Mixed‐Ligand MOFs towards Multifunctional Catalytic Application. ResearchGate. [Link]
-
Li, X., et al. (2016). Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes. ACS Publications. [Link]
-
Fang, M., et al. (2014). Two 3-D metal organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid: synthesis, structure, and magnetic properties. Journal of Coordination Chemistry. [Link]
-
Mondal, J., & Maji, T. K. (2017). Comparative Effect of Amino Functionality on the Performance of Isostructural Mixed‐Ligand MOFs towards Multifunctional Catalytic Application. ChemistrySelect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UiO-66-NH 2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00087D [pubs.rsc.org]
A Comparative Guide to [2,2'-Bipyridine]-5-carbaldehyde-Based Dyes in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the quest for efficient and cost-effective renewable energy sources, Dye-Sensitized Solar Cells (DSSCs) have emerged as a promising photovoltaic technology. At the heart of these cells lies the sensitizing dye, a molecule responsible for absorbing light and initiating the process of converting it into electrical energy. Among the vast array of sensitizers, [2,2'-Bipyridine]-5-carbaldehyde and its derivatives have garnered significant attention due to their versatile coordination chemistry and potential for high-performance DSSCs. This guide provides an in-depth, objective comparison of these dyes with other alternatives, supported by experimental data and protocols, to aid researchers in making informed decisions for their solar cell designs.
The Critical Role of the Sensitizer in DSSC Performance
The efficiency of a DSSC is intricately linked to the properties of the sensitizing dye. An ideal dye should possess several key characteristics:
-
Broad and Intense Light Absorption: The dye must absorb a significant portion of the solar spectrum to maximize light harvesting.
-
Efficient Electron Injection: Upon light absorption, the dye must efficiently inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2).[1][2]
-
Favorable Energetics: The dye's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels must be appropriately aligned with the semiconductor's conduction band and the redox potential of the electrolyte for efficient electron transfer and dye regeneration.[3]
-
Good Stability: The dye should be chemically and thermally stable to ensure the long-term performance of the solar cell.
This compound serves as a versatile ligand for creating metal-complex dyes, often with ruthenium, which have historically set the benchmark for DSSC performance. The bipyridine moiety provides strong coordination to the metal center, while the carbaldehyde group offers a site for further functionalization to tune the dye's optical and electrochemical properties.
Performance Assessment: this compound Dyes vs. Alternatives
The performance of a DSSC is quantified by several key parameters: the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the overall power conversion efficiency (PCE or η). The following table provides a comparative overview of these parameters for DSSCs employing this compound-based dyes and other common sensitizers.
| Dye Type | Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (η) (%) | Reference |
| Ruthenium Bipyridyl | N719 | 9.77 | 0.72 | 0.59 | 4.14 | [4] |
| N719 (another study) | 9.23 | 0.71 | 0.69 | 4.47 | [4] | |
| C106 (on Nb2O5) | - | - | - | 4.4 | [5] | |
| Organic Dyes | AN-3 | - | - | - | 2-6 (indoor) | [6] |
| Z907 + CDIB (co-sensitized) | - | - | - | 5.61 | [7] | |
| Ferrocenyl Dye 2 (with CDCA) | 0.086 | 0.428 | 0.432 | 0.015 | [8] |
Analysis of Performance Data:
Ruthenium-based dyes, such as the classic N719, which features bipyridine ligands, have long been the gold standard in DSSCs, consistently achieving high efficiencies.[9] The data for N719 demonstrates its robust performance. The C106 dye, another ruthenium complex, also shows impressive efficiency, even when used with an alternative semiconductor like niobium pentoxide (Nb2O5).[5]
Metal-free organic dyes have emerged as a cost-effective and versatile alternative to ruthenium complexes. While their individual performance can vary, co-sensitization strategies, where multiple dyes are used together, can significantly enhance efficiency, as seen with the Z907 and CDIB combination.[7] The anthracene-based dye, AN-3, showcases the potential of organic dyes for indoor light harvesting applications.[6] Ferrocene-based dyes, while still under development, represent another class of metal-organic sensitizers, though their efficiencies are currently lower. The use of co-adsorbents like chenodeoxycholic acid (CDCA) can improve their performance by reducing dye aggregation.[8]
The aldehyde group in this compound provides a reactive site for creating more complex dye structures. Theoretical studies suggest that replacing the aldehyde with other functional groups, such as pyrans, could further enhance the performance of these dyes by improving their energy levels and light-harvesting capabilities.[10][11]
The Importance of the Anchoring Group
A crucial component of any DSSC dye is the anchoring group, which chemically binds the dye to the semiconductor surface.[1][2] This bond is essential for efficient electron injection. Carboxylic acids and cyanoacrylic acids are the most commonly used anchoring groups.[1][2] However, a wide range of other functional groups, including phosphonic acids, pyridines, and catechols, have also been investigated to optimize dye adsorption and electron transfer dynamics.[1][2][12] The choice of anchoring group can significantly impact the stability and overall performance of the DSSC.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections outline the key steps for the fabrication and characterization of DSSCs.
DSSC Fabrication Workflow
The fabrication of a DSSC involves a series of well-defined steps, from the preparation of the photoanode to the assembly of the final cell.
Step-by-Step Methodology:
-
Photoanode Preparation:
-
FTO Glass Cleaning: The fluorine-doped tin oxide (FTO) coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited on the conductive side of the FTO glass using a technique like screen printing or doctor-blading to create a mesoporous film.[3]
-
Sintering: The TiO₂ film is gradually heated to a high temperature (e.g., 500°C) to remove organic binders and ensure good electrical contact between the TiO₂ nanoparticles.
-
Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the dye for a specific period to allow for the adsorption of the dye molecules onto the TiO₂ surface.
-
-
Counter Electrode Preparation:
-
A thin layer of a catalyst, typically platinum, is deposited on another FTO glass substrate. This can be done by methods such as sputtering or thermal decomposition of a platinum precursor.
-
-
Cell Assembly:
-
The dye-sensitized photoanode and the platinum-coated counter electrode are assembled into a sandwich-like structure, separated by a thin polymer sealant.
-
The electrolyte, containing a redox couple (e.g., iodide/triiodide), is injected into the space between the electrodes.
-
The cell is then sealed to prevent leakage of the electrolyte.
-
Characterization Techniques
A comprehensive assessment of DSSC performance requires a suite of characterization techniques to probe the optical, electrical, and electrochemical properties of the device.
-
Current-Voltage (J-V) Measurement: The J-V characteristics of the DSSC are measured under simulated solar illumination (AM 1.5G) to determine the Jsc, Voc, FF, and PCE.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the ratio of collected electrons to incident photons at a specific wavelength, providing insights into the light-harvesting and charge collection efficiencies of the cell across the solar spectrum.[4]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to study the internal charge transfer processes and recombination kinetics within the DSSC.
-
UV-Vis Absorption Spectroscopy: The absorption spectrum of the dye is measured to assess its light-harvesting capabilities.
-
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the dye, which are crucial for understanding the electron transfer processes in the DSSC.
Concluding Remarks and Future Outlook
This compound and its derivatives continue to be a cornerstone in the development of high-performance sensitizers for Dye-Sensitized Solar Cells. While ruthenium-based complexes have historically dominated the field, the growing interest in cost-effective and environmentally friendly materials has spurred the development of metal-free organic dyes. The versatility of the this compound scaffold allows for extensive molecular engineering to fine-tune the photophysical and electrochemical properties of the resulting dyes.
Future research in this area will likely focus on:
-
Novel Molecular Designs: The synthesis of new dyes with broader absorption spectra and optimized energy levels.
-
Advanced Co-sensitization Strategies: The development of synergistic combinations of dyes to maximize light harvesting.
-
Alternative Redox Mediators: The exploration of new electrolytes to improve the long-term stability and efficiency of DSSCs.
-
Interfacial Engineering: The modification of the semiconductor/dye/electrolyte interfaces to enhance charge transfer and reduce recombination.
By leveraging the insights and protocols presented in this guide, researchers can continue to push the boundaries of DSSC technology and contribute to the development of a sustainable energy future.
References
-
Design, synthesis, and performance evaluation of TiO2-dye sensitized solar cells using 2,2′-bithiophene-based co-sensitizers. (2023). Scientific Reports. Available at: [Link]
-
Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions. (2022). Molecules. Available at: [Link]
-
Investigation of the photovoltaic performance of dye-sensitized solar cells utilizing 9,9'-bianthracene-based dyes as a co-sensitizer. (2022). Journal of the Iranian Chemical Society. Available at: [Link]
-
Anchoring Groups for Dye-Sensitized Solar Cells. (2015). ACS Applied Materials & Interfaces. Available at: [Link]
-
A Brief History of and Insight in the Choice of Sensitizers/Dyes for Dye Sensitized Solar Cells. (2022). Molecules. Available at: [Link]
-
Theoretical Investigation of the Effects of Aldehyde Substitution with Pyran Groups in D-π-A Dye on Performance of DSSCs. (2022). Molecules. Available at: [Link]
-
Computational Evaluation of Copper Dimethyl-Bipyridine Based Complex towards Dye Sensitized Solar Cell Performance. (2016). International Journal of Scientific & Engineering Research. Available at: [Link]
-
Enhanced Stability of Ag2BiI5 Perovskite Solar Cells by Adding Pyridine Derivatives in Hole-Transporting Materials. (2020). Solar RRL. Available at: [Link]
-
Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells. (2018). Inorganics. Available at: [Link]
-
8-Anchoring Groups For Dye-Sensitized Solar Cells. Scribd. Available at: [Link]
-
Performance of natural-dye-sensitized solar cells by ZnO nanorod and nanowall enhanced photoelectrodes. (2017). Beilstein Journal of Nanotechnology. Available at: [Link]
-
A Review And Comparative Analysis Of Different Types Of Dyes For Applications In Dye-Sensitized Solar Cells. (2021). International Journal of Renewable Energy Development. Available at: [Link]
-
Test of Different Sensitizing Dyes in Dye-Sensitized Solar Cells Based on Nb2O5 Photoanodes. (2018). Molecules. Available at: [Link]
-
Enhancement of photovoltaic performance in ferrocenyl π-extended multi donor–π–acceptor (D–D′–π–A) dyes using chenodeoxycholic acid as a dye co-adsorbent for dye sensitized solar cells. (2023). New Journal of Chemistry. Available at: [Link]
-
Insight into the effects of the anchoring groups on the photovoltaic performance of unsymmetrical phthalocyanine based dye-sensitized solar cells. (2017). Dalton Transactions. Available at: [Link]
-
Chalcogenide-Based 2D Nanomaterials for Solar Cells. (2022). Energy Applications of 2D Nanomaterials. Available at: [Link]
-
Molecular Engineering of D–D−π–A-Based Organic Sensitizers for Enhanced Dye-Sensitized Solar Cell Performance. (2018). ACS Omega. Available at: [Link]
-
Anchoring Groups for Dye-sensitized Solar Cells. (2015). Argonne National Laboratory. Available at: [Link]
-
Theoretical Investigation of the Effects of Aldehyde Substitution with Pyran Groups in D-π-A Dye on Performance of DSSCs. (2022). Molecules. Available at: [Link]
-
DSSC anchoring groups: A surface dependent decision. (2015). Journal of Materials Chemistry A. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. anl.gov [anl.gov]
- 3. Design, synthesis, and performance evaluation of TiO2-dye sensitized solar cells using 2,2′-bithiophene-based co-sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of photovoltaic performance in ferrocenyl π-extended multi donor–π–acceptor (D–D′–π–A) dyes using chenodeoxycholic acid as a dye co-adsorb ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06615G [pubs.rsc.org]
- 9. uni-ulm.de [uni-ulm.de]
- 10. Theoretical Investigation of the Effects of Aldehyde Substitution with Pyran Groups in D-π-A Dye on Performance of DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Cytotoxicity of Metal Complexes Derived from [2,2'-Bipyridine]-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, metal complexes offer a vast and tunable chemical space. The unique coordination chemistry of metallic centers, combined with the versatile electronic and structural properties of organic ligands, provides a powerful platform for designing novel therapeutic agents. Among the myriad of ligands explored, [2,2'-Bipyridine]-5-carbaldehyde and its derivatives, particularly Schiff bases, have emerged as a promising scaffold. The imine linkage of Schiff bases offers an additional coordination site, enhancing the stability and modulating the biological activity of the resulting metal complexes.
This guide provides a comparative analysis of the cytotoxic properties of metal complexes derived from this compound, with a focus on platinum, ruthenium, copper, and gold. By examining the available experimental data, we aim to elucidate the influence of the metallic center on the anticancer potential and mechanisms of action of these compounds.
The Central Role of the Metal: A Comparative Overview
The choice of the metal ion is a critical determinant of the cytotoxic profile of bipyridine-based complexes. Each metal imparts distinct electronic properties, coordination geometries, and reactivity, which in turn dictate their interactions with biological targets.
Platinum Complexes: The Progeny of a Potent Predecessor
Building on the legacy of cisplatin, platinum(II) complexes featuring bipyridine-based ligands have been extensively investigated. These complexes often exhibit a square-planar geometry, a feature that facilitates intercalation into the DNA double helix.
Recent studies on platinum(II) complexes with reduced amino pyridine Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). Notably, some of these complexes have shown superior or comparable cytotoxicity to cisplatin, the clinical gold standard.[1] The primary mechanism of action for many platinum-bipyridine complexes involves covalent binding to DNA, leading to the formation of adducts that disrupt DNA replication and transcription, ultimately triggering apoptotic cell death.[2]
Ruthenium Complexes: A Multifaceted Approach to Cell Death
Ruthenium complexes, particularly those in the +2 oxidation state, have garnered considerable attention as potential alternatives to platinum-based drugs due to their lower systemic toxicity and unique mechanisms of action.[3] Ruthenium(II) complexes with bipyridine-derived Schiff base ligands have shown promising anticancer activity. For instance, a Ru(II) complex with a Schiff base derived from salicylaldehyde and an amino acid was found to be more effective than cisplatin against the MCF-7 breast cancer cell line.[4]
The cytotoxic mechanisms of ruthenium complexes are often multifaceted, involving not only DNA binding but also the induction of oxidative stress through the generation of reactive oxygen species (ROS), inhibition of key enzymes, and disruption of mitochondrial function.[5] This broader range of biological targets may contribute to their ability to overcome resistance mechanisms developed against platinum drugs.
Copper Complexes: Harnessing Redox Activity for Therapeutic Gain
Copper is an essential trace element in biological systems, and its complexes have shown significant potential as anticancer agents. The redox activity of copper(II) is a key feature that can be exploited for therapeutic purposes. Copper(II) complexes with 2,2'-bipyridine and other ligands have demonstrated promising cytotoxicity against a range of cancer cell lines, including MCF-7.[6]
The proposed mechanisms of action for copper-bipyridine complexes often involve the generation of ROS, leading to oxidative damage to cellular components, including DNA and proteins.[7] DNA intercalation and cleavage are also significant contributors to their cytotoxic effects.[8] Some copper complexes have exhibited superior in vitro and in vivo antitumor activity when compared to cisplatin.[6]
Gold Complexes: Targeting Cellular Processes Beyond DNA
Gold complexes, particularly gold(III) compounds which are isoelectronic with platinum(II), have emerged as a promising class of anticancer agents.[9] Gold(III) complexes containing bipyridine derivatives have demonstrated high cytotoxicity against various cancer cell lines, with activities significantly exceeding that of cisplatin in some cases.[9]
Unlike platinum drugs, the primary target of many gold complexes is not nuclear DNA. Instead, they often exert their cytotoxic effects by inhibiting enzymes crucial for cancer cell survival, such as thioredoxin reductase, and by inducing mitochondrial dysfunction.[10] This alternative mechanism of action makes them attractive candidates for overcoming cisplatin resistance. Studies have shown that gold(III) complexes can induce apoptosis in cancer cells.[9]
Quantitative Comparison of Cytotoxicity
A direct comparison of the cytotoxic activity of different metal complexes is often challenging due to variations in experimental conditions, cell lines, and the specific ligand structures used in different studies. However, the following table summarizes representative IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for various metal complexes with bipyridine-derived ligands to provide a general overview of their potency.
| Metal Complex Type | Cancer Cell Line | IC50 (µM) | Reference |
| Platinum(II) Complex | MCF-7 | Lower than cisplatin | [11] |
| Platinum(II) Complex | A549 | Varies | [12] |
| Ruthenium(II) Complex | MCF-7 | 26 ± 1 | [4] |
| Ruthenium(II) Complex | A2780 | Low µM range | [3] |
| Copper(II) Complex | MCF-7 | 4.29 ± 0.12 | [6] |
| Copper(II) Complex | HepG-2, HeLa, NCI-H460, MCF-7, HL-60 | Active at 50 µM | [8] |
| Gold(III) Complex | A549, HeLa, MDA-231, MCF-7 | ~25-fold more active than cisplatin | [9] |
Note: This table is for illustrative purposes and direct comparisons should be made with caution due to the differing nature of the ligands and experimental setups.
Mechanistic Insights: A Visual Representation
The induction of apoptosis, or programmed cell death, is a common and desirable mechanism of action for anticancer drugs. The following diagram illustrates a simplified, generalized signaling pathway for apoptosis that can be triggered by metal complexes derived from this compound.
Caption: Generalized apoptotic pathway induced by metal complexes.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the anticancer activity of metal complexes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the metal complex in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Collection: Seed and treat cells with the metal complex as described for the MTT assay. After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Cell Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis by Flow Cytometry: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a logical workflow for the initial screening and characterization of the cytotoxic properties of novel metal complexes.
Caption: A streamlined workflow for evaluating the cytotoxicity of metal complexes.
Conclusion and Future Directions
Metal complexes derived from this compound represent a promising and versatile class of potential anticancer agents. The cytotoxic activity and mechanism of action are profoundly influenced by the nature of the coordinated metal ion. While platinum complexes primarily target DNA, ruthenium, copper, and gold complexes exhibit more diverse mechanisms, including ROS generation and enzyme inhibition, which may help to circumvent drug resistance.
Future research in this area should focus on systematic comparative studies where the ligand framework is kept constant while varying the metal center. This will enable a more direct and unambiguous assessment of the role of the metal in the observed cytotoxicity. Furthermore, the exploration of Schiff base derivatives of this compound with various substituents will allow for the fine-tuning of lipophilicity, steric hindrance, and electronic properties, leading to the rational design of more potent and selective anticancer drug candidates. The integration of these complexes into targeted drug delivery systems also holds significant promise for enhancing their therapeutic index.
References
-
Synthesis characterization and cytotoxicity studies of platinum(II) complexes with reduced amino pyridine schiff base and its derivatives as ligands. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. (2020, November 28). NIH. Retrieved January 24, 2026, from [Link]
-
Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. (2025, April 16). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (n.d.). Arabian Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging. (2022, September 13). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Cytotoxic urea Schiff base complexes for multidrug discovery as anticancer activity and low in vivo oral assessing toxicity. (n.d.). Arabian Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Cytotoxic Activity of Metal Nanoparticle Complexes. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study. (2022, September 28). Frontiers. Retrieved January 24, 2026, from [Link]
-
Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. (2025, March 25). MDPI. Retrieved January 24, 2026, from [Link]
-
Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. (2023, August 29). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Two Novel Copper Complexes of 2,2'-bipyridine: Evaluation of the DNA Binding and Cytotoxic Activity. (2013, August 5). PubMed. Retrieved January 24, 2026, from [Link]
-
Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Ruthenium-based complexes as anti-tumor agents. (2024, May 20). Journal of Health Sciences. Retrieved January 24, 2026, from [Link]
-
Synthesis and characterization of complexes of platinum( II) with bidentate Schiff base ligands. (n.d.). IJCRT.org. Retrieved January 24, 2026, from [Link]
-
Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates. (2021, June 29). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Gold-Base Complexes as Therapeutic Agents for Cancer Diseases. (2025, August 21). Shrine Publishers. Retrieved January 24, 2026, from [Link]
-
(PDF) Ruthenium (II) complexes containgbidentate Schiff bases and their antifungal activity. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Mechanistic Studies of Arene–Ruthenium(II) Complexes with Carbothioamidopyrazoles as Alternative Cancer Drugs. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 24, 2026, from [Link]
-
Antiproliferative Copper(II) Complexes Bearing Mixed Chelating Ligands: Structural Characterization, ROS Scavenging, In Silico Studies, and Anti-Melanoma Activity. (2022, August 14). NIH. Retrieved January 24, 2026, from [Link]
-
Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. (2020, December 3). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. (2022, September 28). RSC Publishing. Retrieved January 24, 2026, from [Link]
Sources
- 1. Synthesis characterization and cytotoxicity studies of platinum(II) complexes with reduced amino pyridine schiff base and its derivatives as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jhsci.ba [jhsci.ba]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 7. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Two novel copper complexes of 2,2'-bipyridine: evaluation of the DNA binding and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shrinepublishers.com [shrinepublishers.com]
- 11. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
